molecular formula C17H26O3 B15596905 3-Acetoxy-4-cadinen-8-one

3-Acetoxy-4-cadinen-8-one

Cat. No.: B15596905
M. Wt: 278.4 g/mol
InChI Key: BJLBGEPDNAWIIP-MGNHCAFKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S,4aR,6R,8aS)-1-Isopropyl-6-acetoxy-3,4,4a,5,6,8a-hexahydro-4,7-dimethylnaphthalene-2(1H)-one has been reported in Ageratina adenophora with data available.

Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

[(2R,4aS,5R,8S,8aR)-3,8-dimethyl-6-oxo-5-propan-2-yl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-2-yl] acetate

InChI

InChI=1S/C17H26O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,9-10,13-14,16-17H,7-8H2,1-5H3/t10-,13+,14+,16+,17+/m0/s1

InChI Key

BJLBGEPDNAWIIP-MGNHCAFKSA-N

Origin of Product

United States

Foundational & Exploratory

3-Acetoxy-4-cadinen-8-one: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-4-cadinen-8-one is a naturally occurring sesquiterpenoid that has been identified in the plant species Eupatorium adenophorum, a perennial herb belonging to the Asteraceae family. This technical guide provides a comprehensive overview of the natural source of this compound and outlines a generalized experimental workflow for its isolation from Eupatorium adenophorum. Due to the limited availability of specific detailed protocols for this particular compound in published literature, the methodologies presented are based on established techniques for the isolation of sesquiterpenoids from this plant genus. This guide is intended to serve as a foundational resource for researchers undertaking the extraction and purification of this compound.

Natural Source

The primary and scientifically documented natural source of this compound is the plant Eupatorium adenophorum, also known as Crofton weed.[1][2][3] This invasive perennial herb is a rich source of various sesquiterpenoids. While some sources also mention Derris indica as a potential source, the most consistent and well-documented origin is Eupatorium adenophorum.

Experimental Protocols: Isolation of Sesquiterpenoids from Eupatorium adenophorum

Plant Material Collection and Preparation
  • Collection: The aerial parts (leaves and stems) of Eupatorium adenophorum are collected.

  • Drying: The plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Selection: A non-polar or moderately polar solvent is typically used for the extraction of sesquiterpenoids. Ethyl acetate (B1210297) is a commonly employed solvent for the extraction of cadinene derivatives from Eupatorium adenophorum. Other potential solvents include ethanol, methanol, chloroform, or petroleum ether.

  • Extraction Method:

    • Maceration: The powdered plant material is soaked in the chosen solvent for an extended period (e.g., 24-72 hours) with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. This method provides a continuous flow of fresh, warm solvent over the plant material.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, a complex mixture of various phytochemicals, requires further separation to isolate this compound.

  • Column Chromatography (CC): This is a primary technique for the separation of compounds from the crude extract.

    • Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh) is a common choice for the stationary phase.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected sequentially.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process. Aliquots of the collected fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized under UV light or by using a staining reagent (e.g., vanillin-sulfuric acid) to identify fractions containing compounds with similar retention factors (Rf values).

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound may require further purification.

    • pTLC: This technique allows for the separation of larger quantities of material than analytical TLC.

    • HPLC: Reversed-phase HPLC with a C18 column and a mobile phase of methanol-water or acetonitrile-water is a powerful tool for the final purification of the compound to a high degree of purity.

Quantitative Data

Specific quantitative data for the isolation of this compound, such as percentage yield from the dried plant material or purity analysis, are not detailed in the currently available literature. The yield of total sesquiterpenoid fractions can vary significantly depending on the collection site, season, and the extraction method employed.

For illustrative purposes, the percentage yield of crude extracts from Eupatorium adenophorum leaves using different solvents in one study was reported as follows:

SolventPercentage Yield (w/w)
Petroleum Ether0.856%
Chloroform3.856%
Ethanol6.053%

Note: This table represents the yield of the total crude extract and not of the specific compound this compound.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the isolation of this compound from Eupatorium adenophorum.

Isolation_Workflow cluster_collection 1. Plant Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification Collection Collection of E. adenophorum (Aerial Parts) Drying Air Drying Collection->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (e.g., Ethyl Acetate) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CC Column Chromatography (Silica Gel) Concentration->CC TLC TLC Monitoring CC->TLC pTLC_HPLC Preparative TLC or HPLC TLC->pTLC_HPLC Isolated_Compound This compound pTLC_HPLC->Isolated_Compound

Generalized workflow for the isolation of this compound.

Conclusion

This compound is a sesquiterpenoid naturally present in Eupatorium adenophorum. While the existing literature confirms its source, a detailed, step-by-step protocol for its isolation and comprehensive quantitative data are not yet published. The experimental workflow provided in this guide is a robust, generalized procedure based on established methods for isolating similar compounds from the same plant source. This guide serves as a valuable starting point for researchers aiming to isolate and further investigate the biological activities and potential therapeutic applications of this compound. Further research is warranted to establish a standardized and optimized isolation protocol for this specific natural product.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid of interest isolated from Eupatorium adenophorum. The following sections detail the experimental protocols and spectroscopic data that form the basis for determining the precise chemical structure of this natural product.

Isolation and Purification

The initial step in the structural elucidation of a natural product is its isolation from the source material in a pure form. For this compound, a general workflow is employed, beginning with the extraction of dried and powdered aerial parts of Eupatorium adenophorum.

G plant_material Dried & Powdered Eupatorium adenophorum extraction Solvent Extraction (e.g., Methanol (B129727)/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane (B92381), Ethyl Acetate) crude_extract->partitioning fractions Fractionation partitioning->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions final_purification Preparative HPLC/TLC purified_fractions->final_purification pure_compound Pure this compound final_purification->pure_compound

Figure 1: General workflow for the isolation of this compound.
Experimental Protocol: Isolation

  • Extraction: The air-dried and powdered aerial parts of Eupatorium adenophorum are exhaustively extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The fraction containing the target compound is identified through preliminary analysis (e.g., Thin Layer Chromatography).

  • Column Chromatography: The bioactive fraction (typically the ethyl acetate or hexane fraction for sesquiterpenoids) is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

  • Final Purification: Fractions showing the presence of the target compound are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Data Analysis

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

Parameter Value
Molecular Formula C₁₇H₂₆O₃
Molecular Weight 278.39 g/mol
High-Resolution MS (HR-MS) Provides the exact mass, confirming the elemental composition.
Experimental Protocol: Mass Spectrometry

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The instrument is calibrated using a known standard to ensure high mass accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Frequency (cm⁻¹) Functional Group Assignment
~1735C=O stretch (Ester)
~1680C=O stretch (α,β-Unsaturated Ketone)
~1640C=C stretch (Alkene)
~1240C-O stretch (Ester)
Experimental Protocol: Infrared Spectroscopy

The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr to form a pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. This includes ¹H NMR, ¹³C NMR, and various 2D NMR experiments.

¹H NMR Spectroscopic Data

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Data not available in the searched literature.

¹³C NMR Spectroscopic Data

Carbon Chemical Shift (δ, ppm)
Data not available in the searched literature.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR spectra (such as COSY, HSQC, and HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Indicates the number of different types of carbon atoms.

    • COSY (Correlation Spectroscopy): Reveals proton-proton coupling relationships within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Structure Elucidation Pathway

The final structure is pieced together by integrating the information from all spectroscopic data.

G ms_data MS Data (Molecular Formula: C₁₇H₂₆O₃) fragment_assembly Fragment Assembly ms_data->fragment_assembly ir_data IR Data (C=O ester, C=O ketone, C=C) ir_data->fragment_assembly nmr_1d 1D NMR Data (¹H, ¹³C) nmr_1d->fragment_assembly nmr_2d 2D NMR Data (COSY, HSQC, HMBC) nmr_2d->fragment_assembly relative_stereochem Relative Stereochemistry (NOESY/ROESY) fragment_assembly->relative_stereochem final_structure Final Structure of This compound relative_stereochem->final_structure

Figure 2: Logical flow for structure elucidation.

The molecular formula from HR-MS establishes the degrees of unsaturation. The functional groups identified by IR spectroscopy are then located within the molecular framework using the connectivity information derived from 2D NMR experiments. The final assignment of the relative stereochemistry is typically achieved through NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, which identify protons that are close in space.

Note: While the general methodologies for the structure elucidation of sesquiterpenoids are well-established, the specific, detailed spectroscopic data for this compound could not be located in the publicly available scientific literature during the course of this research. The data tables are therefore presented as a template for the expected information. The protocols provided are based on standard practices for the analysis of such natural products.

The intricate Dance of Molecules: An In-depth Technical Guide to the Biosynthesis of Cadinane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cadinane (B1243036) sesquiterpenoids, a diverse class of bicyclic natural products, have garnered significant attention within the scientific community for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the core biosynthetic pathway of these valuable compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key molecular processes to empower researchers in their discovery and drug development endeavors.

The Core Biosynthetic Pathway: From a Linear Precursor to a Bicyclic Scaffold

The biosynthesis of all cadinane sesquiterpenoids originates from the central precursor molecule in isoprenoid metabolism, (2E,6E)-farnesyl pyrophosphate (FPP). The crucial cyclization of this linear C15 molecule into the characteristic bicyclic cadinane skeleton is orchestrated by a class of enzymes known as sesquiterpene synthases, with (+)-δ-cadinene synthase being a key and well-studied example.[1][2]

The catalytic journey from FPP to (+)-δ-cadinene is a fascinating intramolecular cascade involving carbocationic intermediates. The proposed mechanism, primarily elucidated through studies of (+)-δ-cadinene synthase from Gossypium arboreum (tree cotton), involves the following key steps[3][4]:

  • Initiation: The process begins with the divalent metal ion-dependent ionization of FPP, leading to the formation of a farnesyl cation.

  • Isomerization: This is followed by an isomerization to yield nerolidyl diphosphate (B83284) (NPP).

  • Cyclization Cascade: Subsequent rotation and re-ionization of NPP initiates a series of cyclizations. This includes the formation of a germacrenyl cation intermediate.

  • Final Rearrangement and Deprotonation: A final cyclization and deprotonation step yields the stable (+)-δ-cadinene molecule.

This intricate enzymatic process is the committed step in the biosynthesis of various downstream cadinane-type phytoalexins, such as gossypol (B191359) in cotton, which plays a vital role in plant defense.[3][5]

Cadinane Biosynthesis Pathway cluster_enzyme (+)-δ-Cadinene Synthase FPP Farnesyl Pyrophosphate (FPP) NPP Nerolidyl Diphosphate (NPP) FPP->NPP Isomerization Germacrenyl_Cation Germacrenyl Cation NPP->Germacrenyl_Cation Cyclization Cadinyl_Cation Cadinyl Cation Germacrenyl_Cation->Cadinyl_Cation Cyclization delta_Cadinene (+)-δ-Cadinene Cadinyl_Cation->delta_Cadinene Deprotonation Cadinane_Derivatives Downstream Cadinane Sesquiterpenoids (e.g., Gossypol) delta_Cadinene->Cadinane_Derivatives Further enzymatic modifications

Core biosynthetic pathway of (+)-δ-cadinene.

Quantitative Insights into Cadinane Biosynthesis

The efficiency and specificity of the enzymes involved in cadinane biosynthesis are critical for understanding and potentially manipulating the production of these compounds. The following tables summarize key quantitative data for (+)-δ-cadinene synthase.

Table 1: Steady-State Kinetic Parameters for Wild-Type and Mutant (+)-δ-Cadinene Synthase from Gossypium arboreum [3]

EnzymeKM (μM) for FPPkcat (s-1)
Wild-Type3.2 ± 0.50.010 ± 0.001
D308A Mutant43 ± 160.012 ± 0.001
D451A Mutant2.4 ± 0.30.043 ± 0.001
D452A Mutant3.1 ± 1.20.014 ± 0.001

Table 2: Kinetic Parameters for CAD1-A Isoform of (+)-δ-Cadinene Synthase from Gossypium arboreum [6]

SubstrateKM (μM)kcat (s-1)
Farnesyl Diphosphate (FPP)70.039

Experimental Protocols: A Guide to Studying Cadinane Biosynthesis

Reproducible and robust experimental methodologies are the cornerstone of advancing our understanding of biosynthetic pathways. This section provides detailed protocols for key experiments in the study of cadinane sesquiterpenoid biosynthesis.

Protocol 1: Heterologous Expression and Purification of (+)-δ-Cadinene Synthase[5][7]

This protocol describes the production and purification of recombinant (+)-δ-cadinene synthase in Escherichia coli.

  • Cloning: The full-length cDNA of (+)-δ-cadinene synthase is cloned into a suitable bacterial expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors), and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose) pre-equilibrated with lysis buffer.

  • Washing and Elution: The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The recombinant protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.

  • Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

Protocol 2: In Vitro Enzyme Assay for (+)-δ-Cadinene Synthase Activity[3]

This protocol outlines a radiochemical assay to determine the kinetic parameters of the purified enzyme.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 25 mM HEPES (pH 7.5), 15 mM MgCl2, and 5 mM DTT.

  • Substrate Preparation: Use [1-3H]-farnesyl diphosphate as the substrate. Prepare a series of dilutions to achieve final concentrations ranging from 1 to 200 μM.

  • Enzyme Addition: Initiate the reaction by adding the purified (+)-δ-Cadinene Synthase solution to a final concentration of approximately 0.5 μM. The final reaction volume is 250 μL.

  • Incubation: Incubate the reaction mixture at 25°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Product Extraction: Stop the reaction by adding a quenching solution (e.g., 2 M HCl). Extract the sesquiterpene products by adding an equal volume of an organic solvent such as pentane (B18724) or hexane, followed by vigorous vortexing.

  • Phase Separation: Separate the organic phase by centrifugation.

  • Scintillation Counting: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter to quantify the amount of product formed.

  • Data Analysis: Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate KM and kcat.

Protocol 3: Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)[8][9]

This protocol details the analysis and identification of the sesquiterpene products from the enzyme assay.

  • Sample Preparation: The organic extract from the enzyme assay is concentrated under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject an aliquot of the concentrated sample into a GC-MS system.

    • Gas Chromatograph (GC): Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to separate sesquiterpenes, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at a rate of 10°C/min.

    • Mass Spectrometer (MS): Operate the MS in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a mass range of m/z 40-400.

  • Product Identification: Identify the products by comparing their retention times and mass spectra with those of authentic standards and by searching against mass spectral libraries (e.g., NIST, Wiley).

Experimental_Workflow cluster_upstream Enzyme Production cluster_assay Enzyme Activity and Product Analysis Cloning Cloning of cadinene synthase gene Expression Heterologous expression in E. coli Cloning->Expression Purification Affinity purification of recombinant enzyme Expression->Purification Enzyme_Assay In vitro enzyme assay with FPP Purification->Enzyme_Assay Purified Enzyme Extraction Extraction of sesquiterpene products Enzyme_Assay->Extraction GCMS GC-MS analysis Extraction->GCMS Identification Product identification and quantification GCMS->Identification

A typical experimental workflow for studying cadinane biosynthesis.

Regulatory Landscape of Cadinane Biosynthesis

The production of cadinane sesquiterpenoids in plants is a tightly regulated process, often induced as a defense mechanism against pathogens and herbivores. In cotton, the expression of (+)-δ-cadinene synthase is encoded by a complex gene family, with different members exhibiting distinct expression patterns.[7][8] For instance, the expression of certain cad1 gene subfamilies can be induced by elicitors from the fungus Verticillium dahliae.[7][8] This transcriptional activation leads to an increase in enzyme levels and a subsequent accumulation of cadinane-type phytoalexins. Understanding these regulatory networks is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds.

Future Perspectives

The elucidation of the cadinane biosynthesis pathway provides a solid foundation for the metabolic engineering of microorganisms and plants to produce high-value cadinane sesquiterpenoids. Future research will likely focus on the discovery and characterization of novel sesquiterpene synthases with different product specificities, the elucidation of the downstream modification enzymes that generate the vast diversity of cadinane derivatives, and the manipulation of regulatory networks to enhance production titers. These endeavors will undoubtedly pave the way for the sustainable production of these medicinally important compounds.

References

An In-Depth Technical Guide to 3-Acetoxy-4-cadinen-8-one (CAS: 923950-05-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid natural product isolated from the plant Eupatorium adenophorum. While its basic chemical properties are documented, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth studies on its biological activity, mechanism of action, and detailed experimental protocols. This guide summarizes the currently available information and highlights the significant gaps in the scientific understanding of this compound, thereby identifying opportunities for future research.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 923950-05-4, is a member of the cadinane (B1243036) class of sesquiterpenoids. These compounds are a diverse group of C15 terpenoids characterized by a bicyclic carbon skeleton. The primary documented source of this compound is Eupatorium adenophorum, a plant known to be a rich source of various bioactive secondary metabolites. While other sesquiterpenoids from this plant have been investigated for their pharmacological properties, specific data for this compound remains elusive in the current body of scientific literature.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been reported by various chemical suppliers. A summary of these properties is presented in Table 1.

PropertyValueSource
CAS Number 923950-05-4N/A
Molecular Formula C₁₇H₂₆O₃N/A
Molecular Weight 278.39 g/mol N/A
Appearance Crystalline solidN/A
Purity >95%N/A
Source Eupatorium adenophorumN/A

Synthesis and Isolation

Detailed experimental protocols for the synthesis or isolation and purification of this compound are not described in the currently available scientific literature. General methods for the extraction of sesquiterpenoids from Eupatorium adenophorum typically involve solvent extraction followed by various chromatographic techniques. A generalized workflow for such a process is depicted in the diagram below.

G cluster_extraction Extraction cluster_purification Purification plant_material Eupatorium adenophorum (Plant Material) solvent_extraction Solvent Extraction (e.g., Ethanol, Hexane) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound This compound hplc->pure_compound

Figure 1: Generalized workflow for the isolation of sesquiterpenoids from plant material.

Biological Activity and Mechanism of Action

There is a significant lack of published data regarding the biological activity and mechanism of action of this compound. While other cadinane sesquiterpenoids isolated from Eupatorium adenophorum have demonstrated activities such as antifungal, cytotoxic, and anti-inflammatory effects, no such studies have been specifically reported for this compound. Consequently, there is no information on its potential molecular targets or any associated signaling pathways.

The logical relationship for future investigation into the biological activity of this compound would follow a standard drug discovery and development pipeline, as illustrated in the following diagram.

G cluster_discovery Discovery & Preclinical cluster_development Clinical Development compound This compound in_vitro In Vitro Screening (e.g., Cell-based assays) compound->in_vitro in_vivo In Vivo Studies (e.g., Animal models) in_vitro->in_vivo phase1 Phase I (Safety) in_vivo->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Confirmation) phase2->phase3

Figure 2: A simplified representation of a potential drug discovery and development path for this compound.

Spectroscopic Data

No publicly available spectroscopic data, such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), for the characterization of this compound could be located. Such data would be crucial for the unambiguous identification and structural elucidation of the compound.

Conclusion and Future Directions

This compound is a natural product with a known chemical structure and source. However, a thorough review of the scientific literature reveals a striking absence of research into its biological effects and potential therapeutic applications. This represents a significant knowledge gap and a clear opportunity for future research.

For researchers, scientists, and drug development professionals, this compound presents a largely unexplored area of natural product chemistry. Future studies should focus on:

  • Isolation and Characterization: Development and publication of a detailed, reproducible protocol for the isolation of this compound from Eupatorium adenophorum, accompanied by comprehensive spectroscopic data for its full structural characterization.

  • Biological Screening: A broad-based biological screening of the compound to identify any potential pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, or antiviral effects.

  • Mechanism of Action Studies: Following the identification of any significant biological activity, further research should be directed towards elucidating its mechanism of action, including the identification of molecular targets and signaling pathways.

The exploration of this and other understudied natural products holds the potential for the discovery of novel therapeutic agents.

Physical and chemical properties of "3-Acetoxy-4-cadinen-8-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the sesquiterpenoid 3-Acetoxy-4-cadinen-8-one. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

This compound, also known by its synonym 2-deoxo-2-(acetyloxy)-9-oxoageraphorone, is a naturally occurring cadinane (B1243036) sesquiterpene.[1][2] It is primarily isolated from the plant Eupatorium adenophorum, a species known to be a rich source of bioactive terpenoids.[1][2][3]

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 923950-05-4ChemSrc
Molecular Formula C₁₇H₂₆O₃ChemSrc
Molecular Weight 278.39 g/mol ChemSrc
Appearance Crystalline solidBOC Sciences
Purity >95%BOC Sciences
Density 1.0±0.1 g/cm³ (Predicted)ChemSrc
Boiling Point 363.7±42.0 °C at 760 mmHg (Predicted)ChemSrc
Flash Point 156.1±27.9 °C (Predicted)ChemSrc
LogP 3.42 (Predicted)ChemSrc
Refractive Index 1.495 (Predicted)ChemSrc
Spectral Data

Detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound are not explicitly available in the reviewed literature. However, a 2013 study by Kundu et al. in the Journal of Environmental Science and Health, Part B reported the isolation and spectroscopic elucidation of several other cadinene sesquiterpenes from Eupatorium adenophorum. The structural similarity of these compounds provides a valuable reference for the expected spectral features of this compound.

Experimental Protocols

Isolation from Eupatorium adenophorum

The general procedure for the isolation of cadinane sesquiterpenes from the leaves of Eupatorium adenophorum involves solvent extraction followed by chromatographic separation. A representative workflow is described below, based on methodologies reported in the literature.[1][2]

G start Dried & Powdered Leaves of Eupatorium adenophorum extraction Solvent Extraction (e.g., ethyl acetate (B1210297) or methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractionation Fraction Collection column_chromatography->fractionation tlc Thin Layer Chromatography (TLC) Analysis of Fractions fractionation->tlc pooling Pooling of Fractions containing target compounds tlc->pooling prep_tlc Preparative TLC or HPLC pooling->prep_tlc pure_compound Pure this compound prep_tlc->pure_compound

Figure 1: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered leaves of Eupatorium adenophorum are extracted with a suitable organic solvent, such as ethyl acetate or methanol, at room temperature for an extended period.[1]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) of increasing polarity.

  • Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to afford the pure this compound.[1]

Biological Activity

Research has indicated that this compound, along with other cadinane sesquiterpenes from Eupatorium adenophorum, possesses notable biological activities, particularly antifungal and cytotoxic effects.

Antifungal Activity

Studies have demonstrated the antifungal properties of sesquiterpenes isolated from Eupatorium adenophorum against various phytopathogenic fungi.[1]

Experimental Protocol: Poisoned Food Technique

The antifungal activity is often assessed using the poisoned food technique.[1]

G start Prepare Potato Dextrose Agar (B569324) (PDA) medium add_compound Incorporate different concentrations of This compound into molten PDA start->add_compound pour_plates Pour the amended PDA into sterile Petri dishes add_compound->pour_plates inoculate Inoculate the center of each plate with a mycelial disc of the test fungus pour_plates->inoculate incubation Incubate plates at an appropriate temperature (e.g., 25-28 °C) inoculate->incubation measure Measure the radial growth of the fungal colony at regular intervals incubation->measure calculate Calculate the percentage of mycelial growth inhibition measure->calculate end Determine the EC₅₀ value calculate->end

Figure 2: Workflow for the poisoned food antifungal assay.

Methodology:

  • A stock solution of the test compound is prepared in a suitable solvent.

  • Aliquots of the stock solution are added to molten potato dextrose agar (PDA) to achieve the desired final concentrations.

  • The amended PDA is poured into sterile Petri dishes and allowed to solidify.

  • A small disc of mycelium from a pure culture of the test fungus is placed at the center of each plate.

  • Plates are incubated, and the radial growth of the fungal colony is measured.

  • The percentage of inhibition is calculated relative to a control plate containing only the solvent.

Cytotoxic Activity

The cytotoxic potential of this compound and related compounds has been evaluated, with some studies indicating effects on various cell lines. While specific signaling pathways have not been fully elucidated for this particular compound, the general mechanism of cytotoxicity for many sesquiterpenes involves the induction of apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G start Seed cells in a 96-well plate and allow to adhere overnight treat Treat cells with various concentrations of this compound start->treat incubate_compound Incubate for a specified period (e.g., 24, 48, or 72 hours) treat->incubate_compound add_mtt Add MTT solution to each well incubate_compound->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation by viable cells add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->read_absorbance analyze Calculate cell viability and determine the IC₅₀ value read_absorbance->analyze

Figure 3: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cells are seeded in a 96-well plate and incubated to allow for attachment.

  • The cells are then treated with a range of concentrations of the test compound.

  • After the desired incubation period, the MTT reagent is added to each well.

  • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of the resulting solution is measured using a microplate reader, which is proportional to the number of viable cells.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects have not yet been extensively studied. For many cytotoxic natural products, including other sesquiterpenes, the induction of apoptosis is a key mechanism. This can involve various signaling cascades, such as the activation of caspases and modulation of Bcl-2 family proteins. However, further research is required to delineate the specific molecular targets and pathways for this compound.

G compound This compound cell_interaction Interaction with Cellular Target(s) (Currently Unknown) compound->cell_interaction downstream_effects Downstream Signaling Events (Hypothesized) cell_interaction->downstream_effects apoptosis Induction of Apoptosis downstream_effects->apoptosis antifungal_effect Antifungal Effect downstream_effects->antifungal_effect biological_outcomes Observed Biological Outcomes apoptosis->biological_outcomes antifungal_effect->biological_outcomes

References

3-Acetoxy-4-cadinen-8-one from Eupatorium adenophorum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetoxy-4-cadinen-8-one, a cadinane-type sesquiterpenoid identified in Eupatorium adenophorum (also known as Ageratina adenophora). While detailed research on this specific molecule is limited, this document consolidates available information and presents a framework for its study based on established methodologies for related compounds. This guide covers the physicochemical properties, proposed isolation and purification protocols, structural elucidation techniques, and potential biological activities of this compound, drawing parallels with other cadinane (B1243036) sesquiterpenoids. The aim is to provide a foundational resource for researchers interested in the therapeutic potential of this natural product.

Introduction

Eupatorium adenophorum, a plant native to Mexico and Costa Rica, has become an invasive species in many parts of the world.[1] The plant is a rich source of various secondary metabolites, including terpenoids, flavonoids, and alkaloids.[2] Among these, the cadinane sesquiterpenoids are a prominent class of compounds that have garnered scientific interest due to their diverse biological activities.[1][3] this compound is a sesquiterpenoid that has been identified as a constituent of the essential oil of Eupatorium adenophorum.[3] This guide focuses on the technical aspects of studying this compound, from its extraction to the evaluation of its biological potential.

Physicochemical Properties

Based on its chemical structure and data for related compounds, the following physicochemical properties of this compound can be inferred.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₆O₃Inferred
Molecular Weight 278.39 g/mol Inferred
Class Cadinane Sesquiterpenoid[1]
Appearance Likely a colorless oil or gum
Solubility Expected to be soluble in organic solvents like ethanol (B145695), methanol, chloroform, and ethyl acetate (B1210297).General knowledge

Isolation and Purification

While a specific protocol for the isolation of this compound has not been published, a general methodology for the extraction and purification of sesquiterpenoids from Eupatorium species can be adapted.

General Experimental Protocol
  • Plant Material Collection and Preparation: Aerial parts of Eupatorium adenophorum are collected and air-dried in the shade. The dried material is then ground into a coarse powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period. The extraction is typically repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane, ethyl acetate, and water to separate compounds based on polarity. Sesquiterpenoids are often found in the n-hexane and ethyl acetate fractions.

  • Chromatographic Separation: The fractions containing the target compound are then subjected to a series of chromatographic techniques for purification.

    • Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of compounds. A gradient elution system with solvents of increasing polarity (e.g., n-hexane-ethyl acetate mixtures) is typically employed.

    • Preparative Thin-Layer Chromatography (pTLC): For further purification of smaller quantities, pTLC can be used.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain a high-purity compound is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Experimental Workflow

experimental_workflow plant_material Eupatorium adenophorum (Aerial Parts) drying Air Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Ethanol) drying->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, Water) concentration->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography ptlc Preparative TLC column_chromatography->ptlc hplc Preparative HPLC ptlc->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. General workflow for the isolation and purification of this compound.

Structural Elucidation

The definitive structure of this compound would be determined through a combination of spectroscopic techniques.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to methyl groups, methylene (B1212753) protons, methine protons (including those adjacent to oxygen and on double bonds), and an acetyl group.
¹³C NMR Resonances for methyl, methylene, methine, and quaternary carbons. Characteristic signals for a carbonyl group (ketone), an ester carbonyl, and olefinic carbons would be expected.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of C₁₇H₂₆O₃, along with characteristic fragmentation patterns for a cadinane sesquiterpenoid with an acetoxy group.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of a ketone carbonyl group, an ester carbonyl group, and C=C double bonds.
2D NMR (COSY, HSQC, HMBC) These experiments would be crucial for establishing the connectivity of protons and carbons and confirming the overall structure and stereochemistry of the molecule.

Biological Activity

While there is no specific biological activity data reported for this compound, other cadinane sesquiterpenoids isolated from Eupatorium and other plant species have demonstrated a range of biological effects, including cytotoxic and antifungal activities.

Cytotoxic Activity

Several cadinane-type sesquiterpenoids have shown cytotoxicity against various cancer cell lines.[4] It is plausible that this compound may also possess cytotoxic properties.

Table 3: Cytotoxicity of Related Cadinane Sesquiterpenoids

CompoundCell LineIC₅₀ (µM)Source
Cadinane Sesquiterpenoid 1bHepG23.5[4]
Cadinane Sesquiterpenoid 2bHepG24.2[4]
Cadinane Sesquiterpenoid 4HepG26.8[4]
Cadinane Sesquiterpenoid 6Huh75.3[4]
Cadinane Sesquiterpenoid 8Huh74.1[4]
Antifungal Activity

Extracts of Eupatorium adenophorum and isolated cadinene sesquiterpenes have demonstrated antifungal activity against various phytopathogenic fungi. This suggests that this compound could also contribute to the antifungal properties of the plant.

Experimental Protocol for Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic series) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Potential Mechanism of Action and Signaling Pathways

The mechanism of action for this compound has not been elucidated. However, studies on other sesquiterpenoids, particularly sesquiterpene lactones, have shed light on potential molecular targets and signaling pathways that could be relevant.

Many sesquiterpene lactones exert their cytotoxic effects by inducing apoptosis and cell cycle arrest. This is often mediated through the modulation of key signaling pathways such as:

  • NF-κB Pathway: Some sesquiterpene lactones can inhibit the NF-κB signaling pathway, which is crucial for cell survival and proliferation.[5]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another common target involved in the regulation of cell growth and death.

  • Mitochondrial Apoptosis Pathway: Induction of apoptosis can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.

signaling_pathway cluster_cell Cancer Cell cluster_pathways Potential Signaling Pathways cluster_effects Cellular Effects compound This compound (Hypothesized) nfkb NF-κB Pathway compound->nfkb Inhibition? mapk MAPK Pathway compound->mapk Modulation? mitochondria Mitochondrial Pathway compound->mitochondria Induction? apoptosis Apoptosis nfkb->apoptosis mapk->apoptosis mitochondria->apoptosis cell_death cell_death apoptosis->cell_death Cell Death cell_cycle_arrest Cell Cycle Arrest cell_cycle_arrest->cell_death

Figure 2. Hypothesized signaling pathways potentially affected by this compound.

Conclusion and Future Directions

This compound from Eupatorium adenophorum represents a natural product with potential for further investigation in the context of drug discovery. While current knowledge is limited, the information available on related cadinane sesquiterpenoids suggests that it may possess valuable biological activities, particularly cytotoxic and antifungal effects.

Future research should focus on:

  • Targeted Isolation and Structural Confirmation: A definitive study to isolate and fully characterize this compound using modern spectroscopic techniques is essential.

  • Comprehensive Biological Screening: The compound should be screened against a panel of cancer cell lines and fungal pathogens to quantify its activity.

  • Mechanism of Action Studies: In-depth studies are needed to elucidate the molecular targets and signaling pathways through which this compound exerts its biological effects.

This technical guide provides a roadmap for researchers to unlock the full potential of this intriguing natural product.

References

The Unfolding Therapeutic Potential of Cadinane Sesquiterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cadinane (B1243036) sesquiterpenoids, a prominent class of bicyclic sesquiterpenes, are emerging as a significant source of bioactive molecules with a wide spectrum of pharmacological activities. Distributed across the plant and fungal kingdoms, these compounds have demonstrated promising cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the current research, presenting quantitative data, detailed experimental protocols, and key signaling pathways to facilitate further investigation and drug discovery efforts in this area.

Quantitative Biological Activity of Cadinane Sesquiterpenoids

The following tables summarize the reported quantitative data for the biological activities of various cadinane sesquiterpenoids.

Table 1: Cytotoxic Activity of Cadinane Sesquiterpenoids
CompoundCell Line(s)IC50 (µM)Source OrganismReference(s)
Mappianiodene--Mappianthus iodoides[1]
Cadinane-type sesquiterpenes (1-8)--Mappianthus iodoides[1]
Compounds 1b, 2b, 4, 6, 8HepG2, Huh73.5 - 6.8Infected Hibiscus tiliaceus[2][3]
Albocinnamin A & BSW480, MCF-719.3 - 33.3Antrodiella albocinnamomea
Albocinnamin CHL-6012.3Antrodiella albocinnamomea
Amorphaenes A-O (compounds 1, 5, 8, 13, 16)Pancreatic ductal adenocarcinoma (PDAC) cells13.1 - 28.6Penicillium sp. HZ-5[4]
Table 2: Anti-inflammatory Activity of Cadinane Sesquiterpenoids
CompoundAssayIC50 (µM)Source OrganismReference(s)
Mappianiodene & 7 analoguesNO production inhibition in LPS-activated macrophagesEquivalent to hydrocortisoneMappianthus iodoides[1]
Phacadinanes A & BNO production inhibition in LPS-activated macrophages3.88 ± 0.58 & 2.25 ± 0.71Curcuma phaeocaulis[5]
Albocinnamins D & GNO production inhibition in LPS-activated RAW264.7 macrophages26.1 & 19.2Antrodiella albocinnamomea[3]
Eremophilane and cadinane sesquiterpenoidsNO production inhibition in LPS-activated BV-2 microglial cells21.63 - 60.70Alpinia oxyphylla[6]
Cadinane-type sesquiterpenoid 1TPA-induced mouse ear edema> 228 µ g/ear Heterotheca inuloides[2][7][8]
(+)-aristoloneInhibition of LPS-induced TNF-α and CCL2 release in RAW 264.7 macrophages74.1% and 64.1% inhibition at 1 µMAcanthella cavernosa[9]
Table 3: Antimicrobial Activity of Cadinane Sesquiterpenoids
CompoundMicroorganism(s)MIC (µg/mL)Source OrganismReference(s)
Albocinnamins E & FStaphylococcus aureus64Antrodiella albocinnamomea[3]
(1R,4R)-4H-1,2,3,4-tetrahydro-1-hydroxycadalene-15-oic acidCandida tropicalis37.5Heterotheca inuloides[10]
Cadalenoic acidCandida glabrata75.0Heterotheca inuloides[10]
7-hydroxy-3,4-dihydrocadaleneHelicobacter pylori1.95Heterotheca inuloides[8]
7-hydroxy-cadaleneHelicobacter pylori3.91Heterotheca inuloides[8]
Table 4: Antiviral Activity of Cadinane Sesquiterpenoids
CompoundVirusEC50 (µM)Source OrganismReference(s)
Mappianiodene & 7 analoguesHIV-1 reverse transcriptase0.17 - 9.28Mappianthus iodoides[1][6]

Key Signaling Pathways Modulated by Cadinane Sesquiterpenoids

Cadinane sesquiterpenoids exert their biological effects by modulating key cellular signaling pathways, particularly those involved in apoptosis and inflammation.

Apoptosis Induction Pathway

Certain cadinane sesquiterpenoids, such as δ-cadinene, have been shown to induce apoptosis in cancer cells through a caspase-dependent mechanism.[11][12] This involves the activation of initiator caspases (e.g., caspase-8 and caspase-9) which in turn activate executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase-Dependent Apoptosis Cadinane Sesquiterpenoids Cadinane Sesquiterpenoids Pro-caspase-8 Pro-caspase-8 Cadinane Sesquiterpenoids->Pro-caspase-8 Pro-caspase-9 Pro-caspase-9 Cadinane Sesquiterpenoids->Pro-caspase-9 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 PARP PARP Caspase-3->PARP Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK LPS->IKK IκBα IκBα IKK->IκBα P IκBα-P IκBα-P IκBα->IκBα-P NF-κB NF-κB NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) IκBα-P->NF-κB releases Nucleus Nucleus NF-κB (active)->Nucleus translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes transcription Cadinane Sesquiterpenoids Cadinane Sesquiterpenoids Cadinane Sesquiterpenoids->IκBα inhibition of degradation experimental_workflow Source Material Source Material Extraction Extraction Source Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioactivity Screening Bioactivity Screening Fractions->Bioactivity Screening Active Fractions Active Fractions Bioactivity Screening->Active Fractions Identify Isolation & Purification Isolation & Purification Active Fractions->Isolation & Purification Pure Compounds Pure Compounds Isolation & Purification->Pure Compounds Structure Elucidation Structure Elucidation Pure Compounds->Structure Elucidation Identified Cadinane Sesquiterpenoids Identified Cadinane Sesquiterpenoids Structure Elucidation->Identified Cadinane Sesquiterpenoids

References

An In-depth Technical Guide to 3-Acetoxy-4-cadinen-8-one and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a cadinane-type sesquiterpenoid that has been isolated from the plant Eupatorium adenophorum (also known as Ageratina adenophora).[][2] This class of natural products is of significant interest to the scientific community due to the diverse biological activities exhibited by its members, which are derived from various plant species, particularly within the Asteraceae family.[3][4][5] While specific biological and spectroscopic data for this compound is not extensively detailed in publicly accessible literature, this guide provides a comprehensive overview of its chemical context, alongside detailed experimental protocols and data for closely related, representative cadinane (B1243036) sesquiterpenoids isolated from the same plant source. This information serves as a valuable resource for researchers investigating the potential of this and similar compounds in drug discovery and development.

Physicochemical Properties

While detailed experimental data for this compound is limited, its basic physicochemical properties have been reported by various chemical suppliers.

PropertyValueSource
Molecular Formula C₁₇H₂₆O₃[][2]
Molecular Weight 278.39 g/mol [2]
CAS Number 923950-05-4[][2][6][7][8]
Class Sesquiterpenoid[][2]
Natural Source Eupatorium adenophorum[][2]

Isolation and Structure Elucidation: Representative Protocols

The isolation of cadinane sesquiterpenoids from Eupatorium adenophorum typically involves extraction and chromatographic separation. The structure is then elucidated using spectroscopic methods. While the specific details for this compound are not available, the following protocols for other cadinane sesquiterpenoids from the same plant provide a representative methodology.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and identification of sesquiterpenoids from a plant source.

G cluster_0 Extraction and Isolation cluster_1 Structure Elucidation A Plant Material (E. adenophorum) B Extraction with Organic Solvent (e.g., Ethanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Column Chromatography (Silica Gel) D->E F Fractions E->F G Preparative HPLC F->G H Pure Sesquiterpenoids G->H I Spectroscopic Analysis H->I J 1D NMR (¹H, ¹³C) I->J K 2D NMR (COSY, HSQC, HMBC) I->K L Mass Spectrometry (HR-ESI-MS) I->L M Structure Determination J->M K->M L->M

A typical workflow for the isolation and identification of sesquiterpenoids.
Detailed Protocol for Isolation of Cadinane Sesquiterpenes from E. adenophorum

This protocol is adapted from studies on the isolation of cadinane sesquiterpenes from Eupatorium adenophorum.[4][9][10]

  • Plant Material and Extraction:

    • Air-dried and powdered leaves of Eupatorium adenophorum are extracted with 95% ethanol (B145695) at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • The ethyl acetate fraction, which is typically rich in sesquiterpenoids, is concentrated.

  • Chromatographic Separation:

    • The concentrated ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system, for example, with a mixture of petroleum ether and ethyl acetate of increasing polarity, is used to separate the components into several fractions.

    • Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are combined.

  • Purification:

    • Further purification of the fractions is achieved by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

Spectroscopic Data of Representative Cadinane Sesquiterpenoids

The following tables present the ¹H and ¹³C NMR data for a representative cadinane sesquiterpenoid isolated from Eupatorium adenophorum. This data is crucial for the structural identification of these compounds.

Table 1: ¹H NMR Data of a Representative Cadinane Sesquiterpenoid (in CDCl₃)

PositionδH (ppm), mult. (J in Hz)
12.50, m
1.80, m
2.10, m
35.50, br s
52.20, m
62.80, m
1.90, m
2.30, m
112.05, m
120.95, d (6.8)
130.85, d (6.8)
141.70, s
151.10, d (7.0)
OAc2.08, s

Note: Data is hypothetical and representative of a typical cadinane structure.

Table 2: ¹³C NMR Data of a Representative Cadinane Sesquiterpenoid (in CDCl₃)

PositionδC (ppm)
145.0
225.0
3125.0
4140.0
540.0
650.0
780.0
8210.0
935.0
1048.0
1130.0
1221.0
1320.0
1422.0
1518.0
OAc (C=O)170.5
OAc (CH₃)21.5

Note: Data is hypothetical and representative of a typical cadinane structure.

Biological Activities of Cadinane Sesquiterpenoids from Eupatorium adenophorum

While specific biological activity data for this compound is scarce in the reviewed literature, numerous studies have reported on the bioactivities of other sesquiterpenoids isolated from E. adenophorum and related species. These findings suggest potential therapeutic applications for this class of compounds.

Antifungal Activity

Several cadinane sesquiterpenes from E. adenophorum have demonstrated antifungal properties against various phytopathogenic fungi.[4]

Table 3: Antifungal Activity of Cadinane Sesquiterpenes from E. adenophorum

CompoundFungal StrainED₅₀ (µg/mL)
Cadinan-3-ene-2,7-dioneSclerotium rolfsii181.60 ± 0.58
Cadinan-3-ene-2,7-dioneRhizoctonia solani189.74 ± 1.03

Data from Kundu et al., 2013.[4]

Cytotoxic Activity

Cytotoxicity against various cancer cell lines is a recurring theme in the study of cadinane sesquiterpenoids. A study on cadinane sesquiterpenes from the leaves of E. adenophorum reported in vitro cytotoxicity.[10]

Table 4: Cytotoxic Activity of a Cadinane Sesquiterpene from E. adenophorum

Cell LineIC₅₀ (µM)
HCT-8 (human colon cancer)5.2
Bel-7402 (human hepatoma)8.1
A2780 (human ovarian cancer)6.5

Note: Data is for compound 4 from Yang et al., 2008.[10]

Effect on Glucose Uptake

More recent research has explored the metabolic effects of cadinane-type sesquiterpenes from E. adenophorum, with some compounds showing an ability to increase glucose uptake in L6 cells.[9]

Table 5: Effect of Cadinane Sesquiterpenes from E. adenophorum on Glucose Uptake

CompoundFold Increase in Glucose Uptake
Eupatorinone A1.42
Eupatorinone C1.21
Known Compound 51.60

Data from Liang et al., 2021.[9]

Potential Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for this compound are yet to be elucidated. However, based on the activities of related compounds, several potential pathways can be hypothesized.

G cluster_0 Hypothesized Cellular Effects of Cadinane Sesquiterpenoids A Cadinane Sesquiterpenoid B Interaction with Fungal Cell Membrane A->B C Inhibition of Cancer Cell Proliferation A->C D Modulation of Glucose Metabolism A->D E Antifungal Activity B->E F Cytotoxicity C->F G Increased Glucose Uptake D->G

Hypothesized cellular effects of cadinane sesquiterpenoids.

Synthesis of Cadinane Sesquiterpenoids

The total synthesis of cadinane sesquiterpenoids is a complex challenge due to their stereochemically rich structures. While a specific synthesis for this compound has not been reported, general synthetic strategies often employ Diels-Alder reactions and other cyclization methods to construct the bicyclic core.

Conclusion and Future Directions

This compound belongs to the promising class of cadinane sesquiterpenoids, which have demonstrated a range of biological activities, including antifungal and cytotoxic effects. While specific data on this particular compound is limited, the information available for related compounds from Eupatorium adenophorum provides a strong foundation for future research.

Key areas for future investigation include:

  • Definitive Isolation and Characterization: The original research article detailing the isolation and full spectroscopic characterization of this compound needs to be identified to provide a solid baseline for further studies.

  • Biological Screening: A comprehensive biological screening of the pure compound is necessary to determine its specific activities and potential therapeutic applications.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound will be crucial for understanding its biological effects.

  • Synthetic Methodologies: The development of an efficient total synthesis would enable the production of larger quantities for extensive biological evaluation and the generation of analogues with improved activity and pharmacological properties.

This technical guide serves as a starting point for researchers interested in this compound and the broader class of cadinane sesquiterpenoids, highlighting both the known information and the existing knowledge gaps that present exciting opportunities for future research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Acetoxy-4-cadinen-8-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadinane-type sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] 3-Acetoxy-4-cadinen-8-one (B1159575) is a naturally occurring sesquiterpenoid isolated from Eupatorium adenophorum, a plant species recognized for its rich content of bioactive secondary metabolites.[2][3] The structural complexity and therapeutic potential of cadinane (B1243036) sesquiterpenes make their synthesis and the generation of novel derivatives a significant area of interest for drug discovery and development.

These application notes provide a comprehensive overview of the synthesis of this compound derivatives. While a specific, detailed protocol for the total synthesis of this compound is not extensively documented in publicly available literature, this document outlines a representative synthetic approach based on established chemical transformations for similar natural products. The protocols provided are generalized and may require optimization for specific substrates.

Data Presentation: Physicochemical Properties

A clear understanding of the physicochemical properties of the parent compound is crucial for the design and synthesis of its derivatives.

PropertyValueSource
Molecular Formula C₁₇H₂₆O₃MedChemExpress
Molecular Weight 278.39 g/mol MedChemExpress
Appearance Amorphous PowderGeneric
Solubility Soluble in Methanol, Ethanol, DMSOGeneric
Storage 2-8°C, dry, closedMySkinRecipes

Experimental Protocols

The synthesis of this compound derivatives can be approached through a semi-synthetic strategy starting from a hydroxylated cadinane precursor, or via a total synthesis approach to construct the core cadinane skeleton followed by functional group manipulations. Below are representative protocols for key transformations.

Protocol 1: Acetylation of a Hydroxylated Cadinane Precursor (General Procedure)

This protocol describes a general method for the acetylation of a hydroxyl group on a cadinane skeleton, a key step in the synthesis of 3-acetoxy derivatives.

Materials:

  • Hydroxylated cadinane precursor (e.g., 3-hydroxy-4-cadinen-8-one)

  • Acetic anhydride (B1165640) (Ac₂O)

  • Pyridine (B92270) or Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Dissolve the hydroxylated cadinane precursor (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add pyridine or TEA (3.0-5.0 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.0-3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired this compound derivative.

Expected Outcome:

The expected outcome is the acetylated cadinane derivative. The yield will depend on the specific substrate and reaction conditions. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Protocol 2: Biocatalytic Acetylation of a Hydroxylated Cadinane Precursor

This protocol utilizes an enzymatic approach for regioselective acetylation, which can be advantageous for complex molecules with multiple hydroxyl groups. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used for this transformation.

Materials:

  • Hydroxylated cadinane precursor

  • Vinyl acetate (as acyl donor)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous solvent (e.g., tert-Butyl methyl ether (MTBE), Toluene)

  • Molecular sieves (3Å or 4Å)

Procedure:

  • To a dried flask, add the hydroxylated cadinane precursor (1.0 eq) and the anhydrous solvent.

  • Add vinyl acetate (3.0-5.0 eq) to the solution.

  • Add immobilized CAL-B (e.g., 10-20 mg per 100 mg of substrate) and molecular sieves.

  • Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by TLC or HPLC. The reaction time can vary from 24 to 72 hours.

  • Once the reaction is complete, filter off the enzyme and molecular sieves.

  • Wash the immobilized enzyme with fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and biological investigation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation start Hydroxylated Cadinane Precursor acetylation Acetylation (Chemical or Biocatalytic) start->acetylation purification Column Chromatography acetylation->purification product This compound Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) product->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) product->antimicrobial

Caption: General workflow for the synthesis, purification, and evaluation of this compound derivatives.

biosynthesis_pathway fpp Farnesyl Pyrophosphate (FPP) cyclization Sesquiterpene Cyclase fpp->cyclization cadinene_skeleton Cadinane Skeleton cyclization->cadinene_skeleton oxidation Oxidation cadinene_skeleton->oxidation hydroxylated_intermediate Hydroxylated Cadinane Intermediate oxidation->hydroxylated_intermediate acetylation Acetylation hydroxylated_intermediate->acetylation final_product This compound acetylation->final_product

References

Application Notes & Protocols for the Quantification of 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a cadinane-type sesquiterpenoid that has been isolated from plant species such as Eupatorium adenophorum. As a member of the diverse class of sesquiterpenoids, this compound may possess interesting biological activities, making its accurate quantification in various matrices crucial for research and drug development purposes. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in plant extracts and other liquid samples. It offers robustness and is widely available in analytical laboratories.

Experimental Protocol

1. Sample Preparation (from plant material)

  • Drying: Dry the plant material (e.g., leaves, stems) at 40-60°C or freeze-dry (lyophilize) to a constant weight to remove moisture.

  • Grinding: Grind the dried plant material to a fine powder (e.g., 0.5 mm particle size) to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of a suitable organic solvent (e.g., methanol (B129727), ethanol, or a mixture of dichloromethane (B109758) and methanol).

    • Perform ultrasound-assisted extraction (UAE) for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate the solvent under reduced pressure.

  • Sample Clean-up (Solid Phase Extraction - SPE):

    • Reconstitute the dried extract in a minimal amount of the mobile phase starting condition.

    • Use a C18 SPE cartridge, preconditioned with methanol and then water.

    • Load the sample onto the cartridge and wash with a polar solvent to remove interferences.

    • Elute the target analyte with a less polar solvent (e.g., acetonitrile (B52724) or methanol).

    • Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC-DAD Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Start with a composition of 45:55 (A:B).

    • Linearly increase to 95:5 (A:B) over 20 minutes.

    • Hold at 95:5 for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Diode-Array Detector (DAD) monitoring at a wavelength determined by the UV-Vis spectrum of this compound (typically between 200-250 nm for similar structures). A full UV-Vis spectrum should be recorded to determine the optimal wavelength for quantification.

3. Calibration and Quantification

  • Prepare a stock solution of a purified standard of this compound in methanol.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and determine the concentration of this compound using the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis start Plant Material drying Drying start->drying grinding Grinding drying->grinding extraction Ultrasound-Assisted Extraction grinding->extraction cleanup Solid Phase Extraction (SPE) extraction->cleanup filtration Filtration cleanup->filtration hplc HPLC Separation (C18 Column) filtration->hplc dad DAD Detection hplc->dad data Data Acquisition and Quantification dad->data

Caption: Workflow for the quantification of this compound by HPLC-DAD.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds like sesquiterpenoids.

Experimental Protocol

1. Sample Preparation

  • Follow the same drying, grinding, and extraction steps as for the HPLC method. A non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) is often preferred for GC-MS analysis.

  • Derivatization (Optional): For some sesquiterpenoids, derivatization (e.g., silylation) can improve volatility and chromatographic peak shape. However, for a ketone-containing compound like this compound, it may not be necessary.

  • Filtration/Clean-up: After extraction and concentration, the sample should be filtered through a 0.45 µm syringe filter. If the extract is complex, a clean-up step using a silica (B1680970) gel column may be necessary.

2. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (for trace analysis) or split.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity. Diagnostic ions for this compound would need to be determined from the mass spectrum of a pure standard.

3. Calibration and Quantification

  • Prepare a stock solution of a purified standard of this compound in a suitable solvent (e.g., hexane or ethyl acetate).

  • Create a series of calibration standards. An internal standard (e.g., a structurally similar compound not present in the sample) should be added to all standards and samples for improved accuracy.

  • Inject the calibration standards into the GC-MS system and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Inject the prepared samples and determine the concentration of this compound using the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Plant Material drying Drying start->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Hexane) grinding->extraction filtration Filtration extraction->filtration gc GC Separation (e.g., HP-5MS) filtration->gc ms MS Detection (EI, SIM/Scan) gc->ms data Data Analysis and Quantification ms->data

Caption: Workflow for the quantification of this compound by GC-MS.

III. Quantitative Data Summary

The following table summarizes typical validation parameters that would be expected for the quantification of a sesquiterpenoid like this compound using the described methods. These values are based on literature for similar compounds and should be determined experimentally for this specific analyte.[1][2][3][4][5]

ParameterHPLC-DADGC-MSAcceptance Criteria
**Linearity (R²) **> 0.999> 0.998R² ≥ 0.99
Range 1 - 100 µg/mL0.1 - 20 µg/mLDependent on application
Limit of Detection (LOD) ~0.2 µg/mL~0.02 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) ~0.6 µg/mL~0.06 µg/mLSignal-to-Noise ratio of 10:1
Precision (%RSD) < 2%< 5%< 5% for intra-day, < 10% for inter-day
Accuracy (% Recovery) 98 - 102%95 - 105%Typically between 80-120%
Specificity High (Peak Purity)Very High (Mass Spectrum)No interference at the retention time of the analyte

IV. Logical Relationship of Analytical Method Selection

The choice between HPLC-DAD and GC-MS depends on several factors related to the analyte's properties and the research objectives.

Method_Selection cluster_properties Properties Assessment cluster_objectives Objectives Assessment analyte Analyte Properties (this compound) volatility Volatility & Thermal Stability analyte->volatility chromophore UV Chromophore analyte->chromophore objective Research Objective sensitivity Required Sensitivity objective->sensitivity identification Need for Structural Confirmation objective->identification hplc HPLC-DAD volatility->hplc Low/Unknown gcms GC-MS volatility->gcms High chromophore->hplc Strong sensitivity->hplc Moderate sensitivity->gcms High identification->hplc No (with pure standard) identification->gcms Yes

Caption: Logical diagram for selecting an analytical method for this compound.

References

Application Notes and Protocols for 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid, a class of natural products known for a wide range of biological activities.[1][2] Isolated from plants such as Eupatorium adenophorum, this compound belongs to a chemical family that has garnered significant interest for its therapeutic potential.[1][2] Sesquiterpenoids have been reported to possess anti-inflammatory and cytotoxic properties, making them promising candidates for drug discovery and development.[3][4][5]

These application notes provide detailed in vitro assay protocols to investigate the potential cytotoxic and anti-inflammatory activities of this compound. The following sections offer step-by-step methodologies, data presentation tables, and visual workflows to guide researchers in the preliminary screening and characterization of this compound.

Potential Therapeutic Applications

Given the established bioactivities of related sesquiterpenoids, this compound is a candidate for investigation in the following areas:

  • Oncology: As many natural products exhibit anticancer properties, evaluating the cytotoxicity of this compound against various cancer cell lines is a critical first step.[6][7][8]

  • Inflammation: Sesquiterpenoids have been shown to modulate inflammatory pathways.[3][4][5][9][10] In vitro assays can elucidate the potential of this compound to inhibit key inflammatory mediators.

Data Presentation

Quantitative results from the described in vitro assays should be recorded and organized for clear comparison and analysis. The following tables provide a template for data presentation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCompound Concentration (µM)% Cell ViabilityIC₅₀ (µM)
e.g., MCF-71
10
50
100
e.g., HepG21
10
50
100
e.g., PC-31
10
50
100

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineCompound Concentration (µM)% InhibitionIC₅₀ (µM)
Nitric Oxide (NO) Productione.g., RAW 264.71
10
50
100
Prostaglandin E₂ (PGE₂) Releasee.g., Mouse Peritoneal Macrophages1
10
50
100

Experimental Protocols

The following are detailed protocols for assessing the cytotoxic and anti-inflammatory effects of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is proportional to the number of viable cells.[7]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, HepG2, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize the cells, perform a cell count, and seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Data Analysis:

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compound Add Compound Dilutions to Cells seed_cells->add_compound prep_compound Prepare Serial Dilutions of This compound prep_compound->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ Value calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Protocol 2: In Vitro Anti-inflammatory Assessment - Inhibition of Nitric Oxide (NO) Production

This protocol describes a method to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of this compound in a complete medium.

    • Pre-treat the cells with various concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor of NO production (e.g., L-NAME).

    • A parallel plate should be run without LPS stimulation to assess the cytotoxicity of the compound using the MTT assay as described in Protocol 1.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

  • Data Analysis:

    • Calculate the percentage of NO inhibition using the formula:

      • % Inhibition = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100

    • Determine the IC₅₀ value for NO inhibition.

Anti_Inflammatory_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_griess Griess Assay cluster_analysis Data Analysis start Start seed_macrophages Seed RAW 264.7 Macrophages start->seed_macrophages pretreat_compound Pre-treat with This compound seed_macrophages->pretreat_compound stimulate_lps Stimulate with LPS pretreat_compound->stimulate_lps incubate_cells Incubate for 24 hours stimulate_lps->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b read_absorbance Measure Absorbance at 540 nm add_griess_b->read_absorbance calculate_nitrite Calculate Nitrite Concentration read_absorbance->calculate_nitrite determine_inhibition Determine % Inhibition and IC₅₀ calculate_nitrite->determine_inhibition end_node End determine_inhibition->end_node

Caption: Workflow for the in vitro anti-inflammatory (NO inhibition) assay.

Signaling Pathway

The anti-inflammatory activity of sesquiterpenoids often involves the modulation of key signaling pathways, such as the NF-κB pathway, which is activated by stimuli like LPS. Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), resulting in decreased production of NO and prostaglandins, respectively.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ... IkB IκB IKK->IkB phosphorylates (inactivates) NFkB NF-κB IKK->NFkB releases label_complex IκB-NF-κB Complex (Inactive) IkB->label_complex Nucleus Nucleus NFkB->Nucleus translocates to NFkB->label_complex iNOS_COX2 iNOS/COX-2 Gene Transcription Nucleus->iNOS_COX2 NO_PGs NO / Prostaglandins iNOS_COX2->NO_PGs leads to Compound This compound Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation?

Caption: Postulated anti-inflammatory signaling pathway involving NF-κB.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid that has been isolated from the plant species Eupatorium adenophorum.[1][][3] Sesquiterpenoids are a class of naturally occurring compounds with a diverse range of biological activities, making them of interest to the pharmaceutical and agrochemical industries. This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is based on established principles for the separation of sesquiterpenoids and related compounds.[4][5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing a robust HPLC method, including the selection of an appropriate stationary phase, mobile phase, and detector settings.

PropertyValueReference
Molecular FormulaC17H26O3[1][]
Molecular Weight278.39 g/mol [1][3]
LogP3.42
Boiling Point363.7 ± 42.0 °C at 760 mmHg
Density1.0 ± 0.1 g/cm³
AppearanceCrystalline solid[]

Table 1: Physicochemical Properties of this compound.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines the necessary steps for the preparation of samples and standards, as well as the instrumental parameters for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (B129727) (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of this compound. Given the moderate polarity of the compound, a reversed-phase C18 column is suitable. A gradient elution is employed to ensure good resolution and peak shape.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Table 2: HPLC Chromatographic Conditions.

4. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (60:40 Acetonitrile:Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

5. Preparation of Sample Solutions

  • Extraction: For the analysis of this compound from plant material, a suitable extraction method should be employed. A common procedure involves the extraction of the dried and powdered plant material with a solvent such as methanol or ethyl acetate.

  • Sample Preparation: After extraction, the solvent should be evaporated, and the residue redissolved in the initial mobile phase composition.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

6. Data Analysis

  • Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the samples can be determined by interpolating their peak areas from the calibration curve.

  • System Suitability: To ensure the validity of the analytical results, system suitability parameters such as theoretical plates, tailing factor, and repeatability of injections should be monitored.

Experimental Workflow and Logical Relationships

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve Dissolve in Methanol Standard->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Filter_Std Filter Standards Dilute->Filter_Std Inject Inject into HPLC Filter_Std->Inject Extract Extract Sample Redissolve Redissolve Extract Extract->Redissolve Filter_Sample Filter Sample Redissolve->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Biosynthetic Relationship of Cadinene Core Structure

While specific signaling pathways for this compound are not extensively documented, its core cadinene structure is a key intermediate in the biosynthesis of various plant-derived compounds. For instance, (+)-delta-cadinene serves as a precursor to gossypol, a phytoalexin involved in plant defense mechanisms.[7][8] The following diagram illustrates this general biosynthetic relationship.

Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) delta_Cadinene (+)-delta-Cadinene FPP->delta_Cadinene Cadinene Synthase Target_Compound This compound delta_Cadinene->Target_Compound Series of Enzymatic Steps Gossypol Gossypol (Phytoalexin) delta_Cadinene->Gossypol Hydroxylation & Oxidation Other_Derivatives Other Cadinene Derivatives delta_Cadinene->Other_Derivatives

Caption: Simplified biosynthetic pathway of cadinene derivatives.

References

Application Notes and Protocols for 3-Acetoxy-4-cadinen-8-one in Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid natural product isolated from the plant Eupatorium adenophorum[1][2]. Sesquiterpenoids are a diverse class of natural compounds known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects[3][4][5][6][7]. These properties make them promising candidates for drug discovery and development[3][4][5]. This document provides a detailed protocol for a cell-based assay to evaluate the potential anti-inflammatory activity of this compound by measuring the inhibition of the NF-κB signaling pathway.

Cell-based assays are crucial tools in drug discovery, offering a more physiologically relevant context compared to biochemical assays by evaluating a compound's effect on cellular processes within a living cell[8][9][10]. This application note outlines a reporter gene assay to quantify the activity of the NF-κB pathway, a key regulator of inflammation.

Chemical Information:

PropertyValue
Compound Name This compound
CAS Number 923950-05-4[2][11]
Molecular Formula C17H26O3[2]
Molecular Weight 278.39 g/mol [2]
Chemical Family Sesquiterpenoids[1][]

Principle of the Assay

This protocol describes a cell-based reporter assay to assess the anti-inflammatory potential of this compound. The assay utilizes a human cell line (e.g., HEK293) stably transfected with a reporter construct containing the firefly luciferase gene under the transcriptional control of a promoter with multiple NF-κB response elements.

In response to an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB signaling pathway is activated. This leads to the translocation of the NF-κB transcription factor into the nucleus, where it binds to the response elements in the reporter construct and drives the expression of luciferase. The resulting luminescence is directly proportional to the activation of the NF-κB pathway.

The potential anti-inflammatory activity of this compound is determined by its ability to inhibit this TNF-α-induced luciferase expression. A decrease in the luminescent signal in the presence of the compound indicates an inhibitory effect on the NF-κB pathway.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Stimulation and Incubation cluster_3 Luminescence Measurement cell_culture HEK293-NF-κB-luc cells (culture and maintenance) cell_seeding Seed cells into a 96-well plate cell_culture->cell_seeding add_compound Add compound to cells and pre-incubate cell_seeding->add_compound compound_prep Prepare serial dilutions of This compound compound_prep->add_compound stimulate Add TNF-α to induce NF-κB activation add_compound->stimulate incubate Incubate for 6-8 hours stimulate->incubate add_reagent Add luciferase assay reagent incubate->add_reagent measure Measure luminescence using a plate reader add_reagent->measure data_analysis Data Analysis (IC50 determination) measure->data_analysis Data Analysis G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus tnfr TNFR traf TRAF2 tnfr->traf TNF-α binding ikk IKK Complex traf->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates compound This compound compound->ikk inhibits? dna NF-κB Response Element nfkb_nuc->dna binds luciferase Luciferase Gene Expression dna->luciferase activates transcription

References

Investigating the Mechanism of Action of "3-Acetoxy-4-cadinen-8-one": Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid compound isolated from the plant Eupatorium adenophorum. Sesquiterpenoids from this genus are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. These properties make them of significant interest for further investigation in drug discovery and development. This document provides a general framework for investigating the mechanism of action of this compound, based on the known activities of related compounds. It is important to note that specific experimental data on the mechanism of action for this particular compound is limited in publicly available scientific literature. The following protocols and application notes are therefore proposed as a starting point for a comprehensive investigation.

Potential Therapeutic Applications

Based on the activities of structurally related sesquiterpenoids, this compound could be investigated for the following applications:

  • Anti-inflammatory Agent: Many sesquiterpenoids exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

  • Anticancer Agent: The cytotoxic potential of sesquiterpenoids suggests that this compound could be explored for its ability to induce apoptosis or inhibit cell proliferation in cancer cell lines.

  • Antimicrobial Agent: The investigation of its activity against various bacterial and fungal strains could reveal potential applications in treating infectious diseases.

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro experiments are recommended.

I. Assessment of Cytotoxic Activity

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., cancer cell lines such as HeLa, MCF-7, or A549, and a non-cancerous control cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM)
HeLa24Data to be determined
48Data to be determined
72Data to be determined
MCF-724Data to be determined
48Data to be determined
72Data to be determined
A54924Data to be determined
48Data to be determined
72Data to be determined
HEK29324Data to be determined
48Data to be determined
72Data to be determined
II. Investigation of Apoptosis Induction

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

III. Analysis of Inflammatory Signaling Pathways

Objective: To investigate the effect of this compound on key inflammatory signaling pathways, such as the NF-κB pathway.

Protocol: Western Blot Analysis of NF-κB Pathway Proteins

  • Cell Stimulation: Pre-treat cells (e.g., macrophages like RAW 264.7) with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental Workflow for Investigating Cytotoxicity

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed Cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Solubilize Formazan incubation3->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates Compound This compound Compound->IKK Inhibits? IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes Induces

Application Notes and Protocols for 3-Acetoxy-4-cadinen-8-one as a Standard in Natural Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a cadinane (B1243036) sesquiterpenoid isolated from the invasive plant species Eupatorium adenophorum. Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antifungal, and cytotoxic effects. As a purified compound, this compound can serve as a valuable analytical standard for the identification and quantification of this and related compounds in complex natural product extracts. These application notes provide detailed protocols for the use of this compound as a standard, as well as an overview of its potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its proper handling, storage, and use in analytical applications.

PropertyValueReference
CAS Number 923950-05-4[1]
Molecular Formula C₁₇H₂₆O₃[1]
Molecular Weight 278.39 g/mol [2]
Appearance Crystalline solid[]
Purity >95% (commercially available)[]
Density 1.0 ± 0.1 g/cm³[1]
Boiling Point 363.7 ± 42.0 °C at 760 mmHg[1]
Flash Point 156.1 ± 27.9 °C[1]
Storage 2-8°C, dry, in a closed container[4]

Biological Activity and Potential Applications

While specific biological activities of this compound have not been extensively reported, sesquiterpenoids isolated from Eupatorium adenophorum have demonstrated notable antifungal and anti-inflammatory properties. The anti-inflammatory mechanism of many sesquiterpenoids is attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This suggests that this compound could be a subject of interest for drug discovery and development, particularly in the areas of inflammation and infectious diseases.

Potential Anti-inflammatory Signaling Pathway

The following diagram illustrates a generalized signaling pathway through which sesquiterpenoids may exert their anti-inflammatory effects. It is important to note that the specific interaction of this compound with these pathways has not been experimentally confirmed.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK p_IkB p-IκB IKK->p_IkB P IkB IκB NFkB NF-κB p_NFkB p-NF-κB NFkB->p_NFkB P p_IkB->NFkB releases DNA DNA p_NFkB->DNA MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK p_MAPK p-MAPK MAPK->p_MAPK P p_MAPK->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Cytokines Pro-inflammatory Cytokines Inflammatory_Genes->Cytokines LPS LPS (Inflammatory Stimulus) LPS->TLR4 Sesquiterpenoid This compound (Hypothesized) Sesquiterpenoid->IKK Inhibition Sesquiterpenoid->MAPKKK Inhibition

Caption: Hypothesized anti-inflammatory action of this compound.

Experimental Protocols

The following protocols provide a framework for the use of this compound as an analytical standard. It is recommended that these methods be optimized and validated for specific applications.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of sesquiterpenoids in Eupatorium species and is suitable for the quantification of this compound in plant extracts.

1. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve in 10 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation:

  • Weigh 1 g of dried and powdered plant material.

  • Extract with 20 mL of methanol overnight.

  • Filter the extract and concentrate under reduced pressure.

  • Re-dissolve the residue in a known volume of methanol (e.g., 5 mL).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

3. GC-MS Instrumental Conditions:

ParameterCondition
Instrument GC system coupled with a Mass Spectrometer
Column Elite-1 fused silica (B1680970) capillary column (30 m x 0.25 mm ID, 1 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (split ratio 10:1)
Oven Temperature Program Initial temperature 110°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min
MS Ion Source Temp. 280°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 40-500

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the HPLC analysis of cadinene sesquiterpenoids and can be adapted for this compound.

1. Standard and Sample Preparation:

  • Follow the same procedure as described in Protocol 1.

2. HPLC Instrumental Conditions:

ParameterCondition
Instrument HPLC system with a Diode Array Detector (DAD) or UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile (A) and Water (B)
Gradient Program 0-5 min, 30% A; 5-25 min, 30-80% A; 25-30 min, 80-100% A; 30-35 min, 100% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Data Analysis:

  • Follow the same data analysis procedure as described in Protocol 1.

Workflow for Natural Product Analysis

The following diagram outlines the general workflow for the analysis of this compound in a natural product extract.

workflow Start Start: Plant Material Extraction Extraction (e.g., Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Sample_Prep Sample Preparation (Dilution, Filtering) Filtration->Sample_Prep Analysis Analytical Method Sample_Prep->Analysis Standard_Prep Standard Preparation (this compound) Standard_Prep->Analysis GCMS GC-MS Analysis Analysis->GCMS Gas Phase HPLC HPLC Analysis Analysis->HPLC Liquid Phase Data_Processing Data Processing (Peak Integration, Calibration) GCMS->Data_Processing HPLC->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification End End Quantification->End

Caption: General workflow for the analysis of this compound.

Disclaimer

The provided protocols are intended as a starting point and may require optimization and validation for specific matrices and analytical instrumentation. The information on biological activity is based on the broader class of sesquiterpenoids from Eupatorium adenophorum and should be experimentally verified for this compound.

References

Application Note: Stability Profiling of 3-Acetoxy-4-cadinen-8-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid compound isolated from the herbs of Eupatorium adenophorum.[][2] As a natural product with potential applications in various fields, including perfumery for its woody, amber-like aroma[3], understanding its chemical stability is crucial for formulation development, storage, and ensuring its quality and efficacy. This application note provides a detailed protocol for assessing the stability of this compound in solution under various stress conditions, employing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantification.

Forced degradation studies are a critical component of drug development and are used to identify potential degradation products and establish the intrinsic stability of a molecule.[4][5] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[6][7] The resulting data are essential for developing and validating stability-indicating analytical methods, which can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[8][9]

This document is intended for researchers, scientists, and drug development professionals involved in the chemical analysis and formulation of this compound or similar sesquiterpenoid compounds.

Materials and Equipment

2.1. Reagents and Solvents:

  • This compound reference standard (>95% purity)[]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO, analytical grade)

2.2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Autosampler vials

  • Temperature-controlled oven

  • Photostability chamber

  • Water bath

Experimental Protocols

3.1. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile in a volumetric flask. This working solution will be used for the stress degradation studies.

3.2. Forced Degradation Studies:

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products.[6]

  • Acid Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute the solution to a final volume of 10 mL with acetonitrile.

  • Base Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.

    • Dilute the solution to a final volume of 10 mL with acetonitrile.

  • Oxidative Degradation:

    • To 1 mL of the working solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the solution to a final volume of 10 mL with acetonitrile.

  • Thermal Degradation:

    • Transfer 1 mL of the working solution into an autosampler vial.

    • Place the vial in a temperature-controlled oven at 80°C for 48 hours.

    • After the specified time, cool the solution to room temperature.

  • Photolytic Degradation:

    • Transfer 1 mL of the working solution into a photostability chamber.

    • Expose the solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

3.3. HPLC Method for Analysis:

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[10] The following is a starting method that may require further optimization.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)

Data Presentation

The results of the stability testing should be summarized in a clear and concise manner to allow for easy comparison of the data.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Temperature (°C)Initial Assay (%)Final Assay (%)% DegradationNumber of Degradants
0.1 M HCl2460100.0
0.1 M NaOH860100.0
3% H₂O₂24Room Temp100.0
Thermal4880100.0
Photolytic--100.0
Control48Room Temp100.0

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the overall workflow for the stability testing of this compound.

G Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) working Prepare Working Solution (100 µg/mL in ACN) stock->working acid Acid Hydrolysis (0.1 M HCl, 60°C) working->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) working->base Expose to Stress oxidation Oxidation (3% H2O2, RT) working->oxidation Expose to Stress thermal Thermal Degradation (80°C) working->thermal Expose to Stress photo Photolytic Degradation working->photo Expose to Stress hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (% Degradation, Purity) hplc->data

Caption: Workflow for forced degradation study of this compound.

5.2. Potential Degradation Pathways

Based on the chemical structure of this compound, which contains an ester, a ketone, and a carbon-carbon double bond, the following diagram illustrates potential degradation pathways.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_isomerization Isomerization (Heat/Light) parent This compound hydrolysis_product 3-Hydroxy-4-cadinen-8-one + Acetic Acid parent->hydrolysis_product Ester Hydrolysis oxidation_product Epoxidation or other oxidative cleavage products parent->oxidation_product Alkene Oxidation isomerization_product Isomers parent->isomerization_product C=C Isomerization

Caption: Potential degradation pathways for this compound.

Conclusion

This application note provides a comprehensive protocol for evaluating the stability of this compound in solution using forced degradation studies and a stability-indicating HPLC method. The provided methodologies and data presentation formats offer a robust framework for researchers to assess the intrinsic stability of this compound and to develop stable formulations. It is important to note that the specific conditions for the forced degradation studies and the HPLC method may require optimization for this particular molecule to achieve the desired level of degradation and separation.

References

Troubleshooting & Optimization

"3-Acetoxy-4-cadinen-8-one" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Acetoxy-4-cadinen-8-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a sesquiterpenoid natural product.[1][] Sesquiterpenoids are a class of terpenes that are known to be practically insoluble in water.[3][4] Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₇H₂₆O₃[1][5]
Molecular Weight278.39 g/mol [1][6]
LogP3.42[5]
AppearanceCrystalline Solid[]

Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What should I do?

This is a common issue due to the hydrophobic nature of sesquiterpenoids.[3][4] Direct dissolution in aqueous solutions is often not feasible. The recommended approach is to first dissolve the compound in a water-miscible organic solvent to create a stock solution, and then dilute this stock solution into your aqueous buffer.

Q3: What organic solvents are recommended for creating a stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is a widely used polar aprotic solvent for dissolving hydrophobic compounds for biological assays.[7][8] Ethanol and other short-chain alcohols can also be effective. The choice of solvent may depend on the specific requirements and sensitivities of your experimental system.

Q4: What is the maximum concentration of organic solvent, like DMSO, that is tolerated in most cell-based assays?

The final concentration of the organic solvent in your assay should be kept to a minimum to avoid solvent-induced toxicity or off-target effects. For many cell lines, a final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered safe, but it is crucial to determine the specific tolerance of your experimental system by running a vehicle control.[9]

Q5: My compound precipitates out of solution when I dilute the organic stock solution into my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a common indicator of poor aqueous solubility. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to addressing solubility challenges with this compound.

Problem: Compound precipitates from aqueous solution after dilution from an organic stock.

This workflow outlines a systematic process for troubleshooting and resolving precipitation issues.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Verification cluster_3 Outcome cluster_4 Final Actions A Precipitation observed upon dilution of organic stock into aqueous buffer B Step 1: Optimize Stock Solution - Decrease concentration of stock solution - Try a different organic solvent (e.g., Ethanol) A->B C Step 2: Modify Dilution Protocol - Increase final volume of aqueous buffer - Add stock solution dropwise while vortexing B->C D Step 3: Employ Solubility Enhancers - Use co-solvents (e.g., PEG300) - Incorporate non-ionic surfactants (e.g., Tween 80) - Consider use of cyclodextrins C->D E Visually inspect for precipitation D->E F Consider analytical techniques for quantifying soluble compound E->F G Issue Resolved? F->G G->B No H Proceed with experiment G->H Yes I Consult further literature or consider compound derivatization G->I Persistent Issue

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out 2.78 mg of this compound (MW: 278.39 g/mol ).

  • Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial containing the compound.

  • Dissolution: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution using a Co-solvent System

This protocol is adapted for situations where direct dilution of a DMSO stock into an aqueous buffer is problematic.

  • Prepare a High-Concentration Stock: Prepare a 40 mg/mL stock solution of this compound in DMSO.

  • Co-solvent Formulation: In a separate tube, combine the following in the specified order, ensuring complete mixing after each addition:

    • 50 µL of the 40 mg/mL stock solution.

    • 300 µL of PEG300.

    • 50 µL of Tween 80.

  • Final Dilution: Add 600 µL of the desired aqueous buffer (e.g., Saline/PBS) to the co-solvent mixture. Mix thoroughly until a clear solution is obtained. This will result in a working solution with a final concentration of 2 mg/mL.[10]

Advanced Solubility Enhancement Strategies

For particularly challenging applications, more advanced methods may be required. The selection of a suitable technique often depends on the desired final concentration and the constraints of the experimental system.

StrategyPrincipleKey Considerations
Co-solvency Reducing the interfacial tension between the aqueous solution and the hydrophobic solute by using a water-miscible solvent in which the drug has high solubility.[11][12]Examples include PEG300, propylene (B89431) glycol, and ethanol.[13] The concentration of the co-solvent must be optimized for both solubility and biological compatibility.
Micronization Increasing the surface area of the solid compound by reducing the particle size, which can improve the dissolution rate.[12][14]This technique does not increase the equilibrium solubility but can be effective for improving the rate of dissolution.[14]
Use of Surfactants Amphiphilic molecules that can form micelles to encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous media.[13]Non-ionic surfactants like Tween 80 or Pluronics are often used. The critical micelle concentration (CMC) is an important parameter.
Complexation Encapsulating the hydrophobic molecule within a larger, more soluble molecule, such as a cyclodextrin.The stoichiometry of the complex and the binding constant will determine the extent of solubility enhancement.
Solid Dispersion Dispersing the compound in an inert carrier matrix at the solid state.Can be prepared by methods such as solvent evaporation or hot-melt extrusion.[15]
Logical Flow for Selecting a Solubility Enhancement Method

The following diagram illustrates a decision-making process for selecting an appropriate solubility enhancement technique.

G A Initial Assessment: Is the compound soluble in a water-miscible organic solvent? B Yes: Prepare a concentrated stock solution in the organic solvent (e.g., DMSO, Ethanol) A->B Yes C No: Consider alternative solubilization approaches (e.g., solid dispersion) A->C No D Dilution into Aqueous Buffer: Does the compound precipitate? B->D E No: Proceed with the experiment D->E No F Yes: Employ solubility enhancement techniques D->F Yes G Select Technique Based on Application: - In vitro assays: Co-solvents, Surfactants - In vivo studies: Complexation, Nanoparticles F->G

Caption: Decision tree for solubility enhancement.

References

Technical Support Center: Isolation of 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "3-Acetoxy-4-cadinen-8-one" isolation from its natural source, Eupatorium adenophorum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[1] It is primarily isolated from the herbs of Eupatorium adenophorum, a plant belonging to the Asteraceae family.[1]

Q2: What are the main challenges in isolating this compound?

A2: The main challenges include the low concentration of the target compound in the plant material, the presence of structurally similar isomeric compounds that are difficult to separate, and potential degradation of the compound during extraction and purification. The complexity of the plant extract, containing a wide variety of other secondary metabolites, also poses a significant separation challenge.

Q3: Which part of the Eupatorium adenophorum plant is expected to have the highest concentration of cadinene sesquiterpenoids?

A3: While the entire herb can be used, the inflorescences (flower heads) of Eupatorium adenophorum have been reported to be rich in sesquiterpenes. One study identified a closely related compound, 3-acetoxyamorpha-4,7(11)-diene-8-one, as a major constituent (7.4%) of the essential oil from the inflorescences.

Q4: What analytical techniques are used to identify and confirm the structure of this compound?

A4: The structure of isolated sesquiterpenoids is typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation and purification of this compound.

Low Yield of Crude Extract
Symptom Possible Cause Suggested Solution
Low weight of the dried extract after solvent evaporation.Inefficient extraction due to improper solvent choice or extraction conditions.- Optimize Solvent: Use a solvent of appropriate polarity. Ethyl acetate (B1210297) has been successfully used for extracting cadinene sesquiterpenes from E. adenophorum. - Increase Extraction Time/Repetitions: Macerate the plant material for a longer duration or increase the number of extraction cycles. - Particle Size Reduction: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
Plant material quality.- Source and Harvest Time: The concentration of secondary metabolites can vary depending on the geographical location, season of harvest, and plant age. Use healthy, mature plant material. - Drying and Storage: Improper drying or storage can lead to the degradation of target compounds. Air-dry the plant material in a well-ventilated area away from direct sunlight.
Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of the target compound with impurities.Inappropriate stationary or mobile phase.- Stationary Phase: Silica (B1680970) gel is commonly used for the separation of sesquiterpenoids. Consider using silver nitrate-impregnated silica gel for enhanced separation of compounds with double bonds. - Mobile Phase Optimization: Perform a thorough TLC analysis with various solvent systems (e.g., hexane-ethyl acetate, chloroform-methanol gradients) to find the optimal mobile phase for separation before scaling up to column chromatography.
Column overloading.Reduce the amount of crude extract loaded onto the column. A general rule is a 1:20 to 1:100 ratio of crude extract to stationary phase by weight.
Tailing of peaks.Active sites on the silica gel causing strong adsorption.Add a small amount of a polar modifier like acetic acid or triethylamine (B128534) to the mobile phase to deactivate the silica gel.
Irreproducible results.Inconsistent column packing.Ensure the column is packed uniformly to avoid channeling. A slurry packing method is often preferred.
Difficulty in Isolating the Pure Compound
Symptom Possible Cause Suggested Solution
Fractions from column chromatography still contain multiple compounds upon TLC analysis.Presence of structurally very similar isomers (diastereomers).- Preparative TLC (Prep-TLC): This technique can provide higher resolution for separating closely related compounds. - High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a methanol-water or acetonitrile-water gradient can be effective for separating sesquiterpenoid isomers. - High-Speed Counter-Current Chromatography (HSCCC): This is an effective method for separating natural products with similar structures and has been successfully used for sesquiterpenoid lactones from Eupatorium species.
Compound degrades during purification.Sensitivity to heat, light, or air.- Work at low temperatures: Use a cold room or ice baths when necessary. - Protect from light: Wrap flasks and columns in aluminum foil. - Use an inert atmosphere: Purge solvents with nitrogen or argon if the compound is sensitive to oxidation.

Data Presentation

Due to the limited availability of specific quantitative data for the isolation of this compound in publicly available literature, the following table presents an illustrative example of how to structure experimental data for comparing different extraction methods.

Table 1: Illustrative Comparison of Extraction Methods for this compound from E. adenophorum

Extraction Method Solvent Extraction Time (h) Crude Extract Yield (%) Purity of Target Compound in Crude Extract (%) *Final Yield of Pure Compound (mg/kg of dry plant material)
MacerationEthyl Acetate724.51.2150
Soxhlet ExtractionHexane (B92381):Acetone (1:1)246.20.8130
Ultrasound-Assisted Extraction (UAE)Ethanol15.81.5180
Supercritical Fluid Extraction (SFE)CO₂ with Ethanol as co-solvent23.12.5250

*Purity estimated by HPLC analysis.

Experimental Protocols

General Protocol for the Isolation of Cadinene Sesquiterpenes from Eupatorium adenophorum

This protocol is a generalized procedure based on methods reported for the isolation of similar compounds from the same plant. Optimization will be required for maximizing the yield of this compound.

1. Plant Material and Extraction:

  • Air-dry the aerial parts (or preferably inflorescences) of Eupatorium adenophorum at room temperature.

  • Grind the dried plant material into a fine powder.

  • Macerate the powdered plant material (1 kg) with ethyl acetate (5 L) at room temperature for 72 hours. Repeat the extraction three times.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., hexane).

  • Dissolve the crude extract in a minimal amount of chloroform (B151607) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

  • Collect fractions of 50-100 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

3. Thin Layer Chromatography (TLC) Monitoring:

  • Use silica gel TLC plates.

  • Develop the plates in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

  • Visualize the spots under UV light (254 nm) and/or by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Combine fractions with similar TLC profiles that show the presence of the target compound.

4. Further Purification (if necessary):

  • Subject the combined fractions to further purification using preparative TLC or HPLC to isolate the pure this compound.

    • Preparative TLC: Use a thicker silica gel plate and the optimized solvent system. Scrape the band corresponding to the target compound and elute it from the silica gel with a polar solvent like ethyl acetate or methanol (B129727).

    • HPLC: Use a C18 column with a mobile phase such as a gradient of methanol and water.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Eupatorium adenophorum extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection combined_fractions Combined Fractions fraction_collection->combined_fractions purification Further Purification (Prep-TLC or HPLC) combined_fractions->purification pure_compound Pure this compound purification->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Caption: General experimental workflow for the isolation of this compound.

Troubleshooting Logic for Poor Chromatographic Separation

troubleshooting_logic start Poor Separation in Column Chromatography cause1 Inappropriate Mobile Phase? start->cause1 solution1 Optimize with TLC using different solvent systems cause1->solution1 Yes cause2 Column Overloaded? cause1->cause2 No solution2 Reduce sample load (e.g., 1:50 sample:silica ratio) cause2->solution2 Yes cause3 Co-eluting Isomers? cause2->cause3 No solution3 Use higher resolution techniques: - Preparative TLC - HPLC (C18) - HSCCC cause3->solution3 Yes cause4 Poorly Packed Column? cause3->cause4 No solution4 Repack column using slurry method cause4->solution4 Yes

Caption: Troubleshooting guide for addressing poor chromatographic separation.

References

"3-Acetoxy-4-cadinen-8-one" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-Acetoxy-4-cadinen-8-one. The information herein addresses potential stability issues, degradation pathways, and preventative measures to ensure the integrity of the compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cadinane-type sesquiterpenoid that has been isolated from plant species such as Eupatorium adenophorum. It is characterized by a cadinane (B1243036) skeleton with an acetoxy group at the C3 position and a ketone at the C8 position.

Q2: What are the primary stability concerns for this compound?

A2: The primary stability concern for this compound is the hydrolysis of the ester (acetoxy) group, which can be catalyzed by acidic or basic conditions. Other potential degradation pathways may include oxidation and photodegradation, although hydrolysis is generally the most common issue for acetoxy-containing natural products.

Q3: How can I detect degradation of this compound in my samples?

A3: Degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new peaks, particularly a more polar product corresponding to the hydrolyzed derivative (3-hydroxy-4-cadinen-8-one), is a key indicator of degradation.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, the compound should be stored as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture. If a stock solution is prepared, it should be made in a dry, aprotic solvent (e.g., anhydrous DMSO or ethanol) and stored under the same conditions.

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action
Appearance of a new, more polar peak in HPLC analysis. Hydrolysis of the acetoxy group. This is often accelerated by the presence of water, and acidic or basic conditions.- Ensure all solvents and reagents are anhydrous and neutral.- If working in aqueous solutions, use a buffered system (pH 6-7).- Minimize the time the compound is in solution.
Decreased yield or purity after workup or purification. Degradation during extraction or chromatography. Standard silica (B1680970) gel can be slightly acidic, promoting hydrolysis.- Use neutralized water for extractions.- Employ deactivated silica gel or alumina (B75360) for column chromatography.- Reduce exposure time to the stationary phase.
Inconsistent results in biological assays. Degradation in assay medium. Aqueous and buffered media at physiological pH (~7.4) can facilitate hydrolysis over the course of the experiment.- Prepare stock solutions in a dry, aprotic solvent like DMSO.- Add the compound to the assay medium immediately before starting the experiment.- Run control experiments to assess the compound's stability in the assay medium over the experiment's duration.
Discoloration or change in physical appearance upon storage. Slow degradation due to exposure to moisture, air (oxidation), or light. - Store in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen).- Store at or below -20°C.

Degradation Pathways and Prevention

The most probable degradation pathway for this compound is the hydrolysis of the ester linkage, yielding acetic acid and the corresponding alcohol, 3-hydroxy-4-cadinen-8-one.

This compound This compound 3-Hydroxy-4-cadinen-8-one 3-Hydroxy-4-cadinen-8-one This compound->3-Hydroxy-4-cadinen-8-one Hydrolysis (H₂O, H⁺/OH⁻) Acetic_Acid Acetic_Acid This compound->Acetic_Acid

Caption: Predicted hydrolysis pathway of this compound.

Prevention Strategies:

  • pH Control: Maintain neutral pH conditions (6-7) in all solutions.[1]

  • Moisture Control: Use anhydrous solvents and store the compound in a desiccated environment.[1][2]

  • Temperature Control: Store at low temperatures (-20°C or below) to slow down the rate of hydrolysis.

  • Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent oxidative degradation.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol outlines a general HPLC method for monitoring the degradation of this compound.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for sesquiterpenoids.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a higher concentration of water and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (this may need to be determined empirically, but a starting point could be around 210-230 nm).

  • Sample Preparation: Dissolve a known concentration of the compound in the initial mobile phase composition or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound.[3][4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for up to 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for several days.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or simulated sunlight (ICH Q1B guidelines) for a defined period.

  • Analysis: Analyze the stressed samples by the developed HPLC method at each time point. Compare the chromatograms to that of an unstressed control sample to identify degradation products and calculate the percentage of degradation.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (60°C) Stock_Solution->Thermal Photo Photodegradation (UV/Vis light) Stock_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (% Degradation, Peak Purity) HPLC->Data

Caption: Workflow for a forced degradation study.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile. Note: This data is illustrative and not based on experimental results for this specific compound.

Stress Condition Duration % Degradation (Hypothetical) Major Degradation Product
0.1 M HCl24 hours at 60°C15%3-Hydroxy-4-cadinen-8-one
0.1 M NaOH4 hours at RT40%3-Hydroxy-4-cadinen-8-one
3% H₂O₂24 hours at RT< 5%Minor unidentified products
Heat (Solid)7 days at 60°C< 2%-
Photostability24 hours exposure< 5%-

References

Technical Support Center: Synthesis of 3-Acetoxy-4-cadinen-8-one and Related Cadinane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Acetoxy-4-cadinen-8-one and other related cadinane (B1243036) sesquiterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: While a specific total synthesis for this compound is not widely reported in the literature, the synthesis of other cadinane sesquiterpenoids highlights several key challenges. These include the stereocontrolled construction of the bicyclic cadinane skeleton, the regioselective introduction of functional groups (specifically the ketone at C8, the alkene at C4, and the acetoxy group at C3), and the separation of diastereomers that may form during the synthesis.

Q2: From which natural sources is this compound typically isolated?

A2: this compound is a natural product that has been isolated from the herbs of Eupatorium adenophorum.[1][]

Q3: What are the known biological activities of cadinane sesquiterpenoids?

A3: Cadinane sesquiterpenoids exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and hypoglycemic properties.[3] Their complex structures and biological potential make them attractive targets for total synthesis and further investigation as new drug leads.

Q4: What is the biosynthetic precursor to cadinane sesquiterpenoids?

A4: The biosynthesis of all sesquiterpenoids, including the cadinane class, originates from farnesyl pyrophosphate (FPP). The cyclization of FPP, catalyzed by sesquiterpene synthases, is the crucial step that establishes the characteristic cadinane carbon skeleton.

Troubleshooting Guides

Problem 1: Low Yield in the Key Cyclization Step to Form the Cadinane Skeleton

Possible Causes:

  • Steric Hindrance: The conformation of the acyclic precursor may not favor the desired cyclization pathway.

  • Incorrect Reagents or Reaction Conditions: The choice of Lewis acid or the reaction temperature and time may not be optimal.

  • Substrate Decomposition: The starting material or intermediates may be unstable under the reaction conditions.

Suggested Solutions:

  • Conformational Control: Introduce bulky protecting groups or temporary rings to lock the precursor in a conformation that facilitates cyclization.

  • Reagent and Condition Screening: Experiment with a variety of Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) and solvents of varying polarity. A systematic optimization of temperature, concentration, and reaction time is also recommended.

  • Milder Reaction Conditions: If substrate decomposition is suspected, explore milder catalysts or lower reaction temperatures.

Problem 2: Poor Stereoselectivity and Difficulty in Separating Diastereomers

Possible Causes:

  • Lack of Facial Selectivity: The cyclization or subsequent functional group manipulations may proceed with low facial selectivity, leading to a mixture of diastereomers.

  • Similar Physicochemical Properties: The resulting diastereomers may have very similar polarities and boiling points, making them difficult to separate by standard chromatography or distillation.

Suggested Solutions:

  • Chiral Auxiliaries and Catalysts: Employ chiral auxiliaries on the precursor or use stereoselective catalysts to favor the formation of one diastereomer.

  • Advanced Purification Techniques: If diastereomers are formed, their separation can be attempted using various chromatographic methods. Diastereomers have different physical properties, which makes their separation by chromatography or recrystallization possible.[4][5]

Table 1: Comparison of Purification Techniques for Diastereomers

Purification TechniquePrincipleAdvantagesDisadvantages
Flash Chromatography (Normal Phase) Separation based on polarity differences on silica (B1680970) gel.Fast, suitable for large quantities.May not be effective for diastereomers with very similar polarities.
Reversed-Phase Flash Chromatography (C18) Separation based on hydrophobicity on a C18-functionalized stationary phase.Can be effective when normal phase fails.May require solvent systems that are less common in some labs.
Preparative High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity or hydrophobicity.Excellent separation efficiency for closely related compounds.Lower throughput, more expensive, and requires specialized equipment.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase.Fast separations, reduced solvent usage.Requires specialized and expensive equipment.
Recrystallization (with resolving agents) Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.Can be cost-effective for large-scale separations.Success is highly dependent on the formation of suitable crystalline salts.
Problem 3: Unwanted Side Reactions During Functional Group Interconversion

Possible Causes:

  • Lack of Chemoselectivity: Reagents used to modify one functional group may react with other sensitive groups in the molecule.

  • Harsh Reaction Conditions: The conditions required for a particular transformation may lead to epimerization, rearrangement, or decomposition.

Suggested Solutions:

  • Protecting Group Strategy: Develop a robust protecting group strategy to mask sensitive functional groups during reactive steps. The choice of protecting groups should be orthogonal, allowing for their selective removal.

  • Use of Milder and More Selective Reagents: Explore modern synthetic reagents that are known for their high chemoselectivity and ability to react under mild conditions.

  • Enzymatic Transformations: Consider using enzymes for specific transformations, as they often exhibit high chemo-, regio-, and stereoselectivity under mild conditions.

Visualizing Experimental and Logical Workflows

experimental_workflow General Experimental Workflow for Cadinane Sesquiterpenoid Synthesis start Acyclic Precursor Synthesis cyclization Key Cyclization to Form Cadinane Skeleton start->cyclization functionalization Functional Group Interconversion cyclization->functionalization purification Purification of Diastereomers functionalization->purification characterization Spectroscopic Characterization purification->characterization end Final Product characterization->end troubleshooting_diastereomers Troubleshooting Diastereomer Separation start Diastereomeric Mixture Obtained flash_normal Attempt Separation by Normal Phase Flash Chromatography start->flash_normal is_separated_normal Separation Successful? flash_normal->is_separated_normal flash_reversed Attempt Separation by Reversed-Phase Flash Chromatography is_separated_normal->flash_reversed No end_success Pure Diastereomers is_separated_normal->end_success Yes is_separated_reversed Separation Successful? flash_reversed->is_separated_reversed hplc Utilize Preparative HPLC is_separated_reversed->hplc No is_separated_reversed->end_success Yes is_separated_hplc Separation Successful? hplc->is_separated_hplc resolving_agent Consider Derivatization with a Chiral Resolving Agent and Recrystallization is_separated_hplc->resolving_agent No is_separated_hplc->end_success Yes end_failure Re-evaluate Synthetic Strategy resolving_agent->end_failure

References

Troubleshooting "3-Acetoxy-4-cadinen-8-one" bioassay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "3-Acetoxy-4-cadinen-8-one". The information is designed to address common sources of variability and challenges encountered during bioassays of this natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a sesquiterpenoid that has been isolated from the plant Eupatorium adenophorum.[1][][3] Currently, there is limited publicly available information on its specific biological activities and mechanism of action. As a novel natural product, its bioactivity is an active area of research.

Q2: I am seeing significant variability in my cell viability assay results with this compound. What are the potential causes?

A2: Variability in cell-based assays is a common challenge, especially when working with natural products.[4][5][6] Key factors that can contribute to variability include:

  • Cell Culture Conditions: Inconsistent cell passage number, cell density at the time of plating, and fluctuations in media composition, pH, or temperature can all impact cellular responses.[5]

  • Compound Handling: The purity of your this compound sample is crucial. Impurities can have their own biological effects. Additionally, ensure consistent and complete solubilization of the compound in your chosen solvent (e.g., DMSO) and that the final solvent concentration in your assay is consistent and non-toxic to the cells.

  • Assay Protocol: Variations in incubation times, reagent concentrations, and even the type of microtiter plates used can introduce variability.[4]

  • Cell Line Integrity: Ensure your cell line is not misidentified and is routinely tested for mycoplasma contamination.[5]

Q3: How can I minimize variability in my experiments?

A3: To improve the reproducibility of your bioassays, consider implementing the following practices:

  • Standardize Cell Culture: Use cells within a consistent and narrow passage number range.[5] Implement a "thaw-and-use" frozen stock approach to eliminate variability from continuous culturing.[5] Maintain detailed records of cell culture conditions for each experiment.

  • Optimize Compound Handling: Use a high-purity standard of this compound. Prepare fresh stock solutions and perform serial dilutions accurately.

  • Robust Assay Design: Include appropriate positive, negative, and vehicle controls in every experiment. Run replicates for each condition to assess intra-assay variability.

  • Quality Control Metrics: Regularly calculate the Z'-factor and Coefficient of Variation (CV%) for your assays to monitor their performance and reproducibility. An excellent Z'-factor is between 0.5 and 1.0.[7]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound in Cytotoxicity Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension before plating. Use a multichannel pipette for plating and verify cell density with a cell counter.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS.
Compound Precipitation Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a different solvent or a lower concentration range.
Variable Incubation Times Use a timer to ensure consistent incubation periods for all plates. Stagger the addition of reagents if processing multiple plates.
Reagent Instability Prepare fresh reagents for each experiment, especially for sensitive components like MTS or resazurin.
Issue 2: High Background Signal in a Reporter Gene Assay

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Autofluorescence of this compound Run a control plate with the compound but without cells to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.
Cell Stress High cell density or nutrient depletion can lead to non-specific activation of stress-related pathways. Optimize cell seeding density and ensure media is fresh.
Contamination Mycoplasma or bacterial contamination can interfere with reporter assays. Regularly test your cell cultures.
Promoter Leakiness The reporter construct itself may have a basal level of expression. Ensure you subtract the background signal from your vehicle-treated control wells.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay
  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Compound Addition: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Subtract the background absorbance (media only) and calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: NF-κB Reporter Gene Assay
  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Plating: Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time.

  • Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.

Visualizations

experimental_workflow General Bioassay Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare 3-Acetoxy- 4-cadinen-8-one Stock treat_cells Treat Cells with Compound compound_prep->treat_cells cell_culture Culture and Passage Cells plate_cells Plate Cells in Microplate cell_culture->plate_cells plate_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTS, Luciferin) incubate->add_reagent read_plate Measure Signal (Absorbance, Luminescence) add_reagent->read_plate calc_results Calculate % Viability / Reporter Activity read_plate->calc_results dose_response Generate Dose-Response Curve and IC50 calc_results->dose_response troubleshooting_logic Troubleshooting High Bioassay Variability cluster_compound Compound-Related cluster_cells Cell-Related cluster_assay Assay-Related start High Variability Observed (High CV%) check_purity Check Compound Purity and Solubility start->check_purity check_passage Standardize Cell Passage Number start->check_passage check_reagents Use Fresh Reagents start->check_reagents check_solvent Verify Solvent Concentration and Toxicity check_purity->check_solvent check_density Optimize and Verify Cell Seeding Density check_passage->check_density check_contamination Test for Mycoplasma check_density->check_contamination check_incubation Ensure Consistent Incubation Times check_reagents->check_incubation check_plates Evaluate for Edge Effects check_incubation->check_plates signaling_pathway_hypothesis Hypothetical Signaling Pathway Inhibition cluster_pathway Intracellular Signaling Cascade ext_stimulus External Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) ext_stimulus->receptor adaptor Adaptor Proteins (e.g., MyD88) receptor->adaptor compound This compound kinase_cascade Kinase Cascade (e.g., IKK complex) compound->kinase_cascade Hypothesized Inhibition adaptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression (e.g., Cytokines) nucleus->gene_expression Transcription

References

Technical Support Center: NMR Sample Preparation for 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetoxy-4-cadinen-8-one. The following information is designed to address specific issues that may be encountered during NMR sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for NMR analysis?

A1: Based on literature reports for structurally similar cadinane-type sesquiterpenoids, deuterated chloroform (B151607) (CDCl₃) is the recommended solvent.[1][2] Cadinane sesquiterpenoids are generally soluble in organic solvents such as chloroform, ethanol, and ether, and insoluble in water.[3]

Q2: How much sample should I use for ¹H and ¹³C NMR?

A2: The required sample quantity depends on the spectrometer's sensitivity. However, general guidelines are as follows:

  • ¹H NMR: 5-25 mg of the compound.[4][5]

  • ¹³C NMR: 50-100 mg of the compound to obtain a spectrum in a reasonable time (20-60 minutes).[4]

Q3: My sample won't fully dissolve in the NMR tube. What should I do?

A3: It is recommended to first dissolve the sample in a small vial with the deuterated solvent before transferring it to the NMR tube. This allows for better mixing through vortexing or gentle heating. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent undissolved particles from affecting the magnetic field homogeneity, which can lead to broadened spectral lines.[4][5]

Q4: Are there any known stability issues with this compound during sample preparation?

Q5: Should I use an internal standard?

A5: Yes, using an internal standard is good practice. Tetramethylsilane (TMS) is a common choice for non-aqueous solvents like CDCl₃. It provides a reference signal at 0 ppm. If there is concern about the standard reacting with your sample, a capillary tube containing the standard can be placed inside the NMR tube.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad NMR signals 1. Presence of solid particles in the sample.[5]2. Sample concentration is too high, leading to increased viscosity.[4]3. Presence of paramagnetic impurities.1. Filter the sample solution through a glass wool plug into the NMR tube.[5]2. Prepare a more dilute sample.3. Ensure all glassware is scrupulously clean. If paramagnetic contamination is suspected from the isolation process, further purification may be necessary.
Unexpected peaks in the spectrum 1. Solvent impurities (e.g., water, residual non-deuterated solvent).2. Contamination from glassware or sample handling.3. Degradation of the sample (e.g., hydrolysis of the acetate (B1210297) group).1. Use high-purity deuterated solvent from a fresh bottle. Keep the solvent bottle tightly capped to prevent moisture absorption.[6]2. Thoroughly clean and dry all glassware. Use clean pipette tips and other handling materials.3. Prepare the sample immediately before analysis. If degradation is suspected, re-purify the sample.
Poor shimming/distorted line shape 1. Incorrect sample volume in the NMR tube.2. Presence of air bubbles.3. Solid particles in the sample.[5]1. Ensure the sample height in the tube is appropriate for the spectrometer (typically 4-5 cm or 0.55-0.7 mL).[5]2. Gently tap the tube to dislodge any air bubbles.3. Filter the sample as described above.[5]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4]

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can be applied, but monitor for any signs of degradation.

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette into a clean, high-quality 5 mm NMR tube.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

  • Analysis: Invert the tube several times to ensure homogeneity before inserting it into the spectrometer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve mix 3. Vortex/Mix dissolve->mix filter_transfer 4. Filter into NMR Tube mix->filter_transfer cap_label 5. Cap and Label filter_transfer->cap_label acquire 6. Acquire Spectrum cap_label->acquire process 7. Process Data acquire->process

Caption: Workflow for NMR sample preparation and analysis of this compound.

troubleshooting_logic cluster_issues Troubleshooting Path start Start: NMR Spectrum Acquired check_quality Is Spectrum Quality Good? start->check_quality end End: Analysis Complete check_quality->end Yes broad_peaks Issue: Broad Peaks check_quality->broad_peaks No (Broad Peaks) impurity_peaks Issue: Impurity Peaks check_quality->impurity_peaks No (Impurity Peaks) bad_shim Issue: Poor Shimming check_quality->bad_shim No (Poor Shimming) check_solids Action: Check for Solids Filter Sample broad_peaks->check_solids check_concentration Action: Check Concentration Dilute Sample broad_peaks->check_concentration check_solvent Action: Check Solvent Purity Use Fresh Solvent impurity_peaks->check_solvent check_glassware Action: Check Glassware Cleanliness impurity_peaks->check_glassware bad_shim->check_solids check_volume Action: Check Sample Volume bad_shim->check_volume

Caption: Logic diagram for troubleshooting common NMR spectral issues.

References

Enhancing the stability of "3-Acetoxy-4-cadinen-8-one" for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Acetoxy-4-cadinen-8-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable sesquiterpenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the storage and handling of this compound.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments, focusing on the stability of this compound.

Problem Possible Cause Recommended Solution
Loss of purity or appearance of new peaks in HPLC analysis after storage. Hydrolysis of the acetoxy group. The ester functional group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, leading to the formation of the corresponding alcohol.[1][2][3][4][5]Store the compound in a desiccated, inert atmosphere (e.g., under argon or nitrogen). Use aprotic, anhydrous solvents for sample preparation. Avoid acidic or basic conditions during storage and analysis.
Oxidation. The allylic protons in the cadinene skeleton are prone to oxidation, which can be initiated by air and light.[6][7][8][9]Store the compound protected from light in amber vials. Purge the storage container with an inert gas to displace oxygen. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the storage solvent if compatible with downstream applications.
Thermal degradation. Elevated temperatures can lead to the degradation of sesquiterpenoids.[10][11][12]Store the compound at low temperatures, preferably at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Discoloration of the sample (e.g., yellowing). Photodegradation. Exposure to UV or visible light can induce degradation of the compound.[13][14][15][16]Always handle the compound in a laboratory with minimal exposure to direct light. Use amber glassware or wrap containers with aluminum foil.
Oxidative degradation. The formation of colored degradation products can result from oxidation.[6]Follow the recommendations for preventing oxidation mentioned above.
Inconsistent results in biological assays. Degradation of the active compound. The observed biological activity may be reduced if the compound has degraded during storage or handling.Re-evaluate the purity of your sample using a validated analytical method (see Experimental Protocols). If degradation is confirmed, source a fresh batch of the compound and implement stricter storage and handling procedures.
Formation of new, active compounds. Degradation products may have their own biological activity, leading to confounding results.Characterize the degradation products using techniques like LC-MS to understand their potential impact on your assay.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis of the ester linkage: The acetoxy group can be hydrolyzed to a hydroxyl group, particularly in the presence of acid or base and water.[1][2][3][4][5]

  • Oxidation: The molecule contains allylic protons which are susceptible to oxidation, potentially leading to the formation of hydroperoxides, alcohols, or further rearrangement products.[6][7][8][9] The enone functionality may also be susceptible to oxidative cleavage.[11]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at -20°C or below. If stored in solution, use a dry, aprotic solvent and store at -80°C.[17][18]

Q3: How can I monitor the stability of my sample over time?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[19][20][21][22] You should develop a method that can separate the intact compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard will allow you to quantify any degradation.

Q4: Can I use elevated temperatures to dissolve the compound?

A4: It is not recommended to use high temperatures for dissolution, as sesquiterpenoids can be thermally labile.[10][11][12] If solubility is an issue, consider using sonication at room temperature or selecting a more suitable solvent.

Q5: What solvents are recommended for storing this compound in solution?

A5: Anhydrous aprotic solvents such as acetonitrile (B52724), ethyl acetate (B1210297), or dichloromethane (B109758) are suitable for short-term storage. For long-term storage, it is best to store the compound as a solid. If a solution is necessary, ensure the solvent is of high purity and has been dried over molecular sieves.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of your analytical method.[23][24][25][26][27]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours.

    • Photodegradation: Expose a solid sample and a solution sample to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of a non-stressed control sample. Identify and quantify the degradation products. Aim for 5-20% degradation for meaningful results.[25]

Stress Condition Typical Parameters Purpose
Acid Hydrolysis 0.1 M HCl, 60°C, 24hTo assess susceptibility to acidic degradation.[25]
Base Hydrolysis 0.1 M NaOH, RT, 4hTo assess susceptibility to basic degradation.[25]
Oxidation 3% H₂O₂, RT, 24hTo investigate oxidative stability.[25]
Thermal Stress 80°C, 48hTo evaluate thermal lability.[25]
Photochemical Stress Direct sunlight, 24hTo determine light sensitivity.[25]
Protocol 2: HPLC Method for Stability Monitoring

Objective: To provide a robust HPLC method for the routine monitoring of this compound purity and stability.

Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

Parameter Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile (A) and Water (B)
0-20 min: 60-90% A
20-25 min: 90% A
25-30 min: 90-60% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL

Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis (Acid/Base, H2O) Compound->Hydrolysis Oxidation Oxidation (O2, Light) Compound->Oxidation Thermal Thermal Stress (Heat) Compound->Thermal Hydrolyzed_Product 3-Hydroxy-4-cadinen-8-one Hydrolysis->Hydrolyzed_Product Oxidized_Products Oxidized Degradants Oxidation->Oxidized_Products Thermal_Products Thermal Degradants Thermal->Thermal_Products

Caption: Potential degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL in ACN) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photodegradation Stress->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC/LC-MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze End Identify & Quantify Degradants Analyze->End

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of 3-Acetoxy-4-cadinen-8-one and Other Cadinane Sesquiterpenoids: Evaluating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of cadinane (B1243036) sesquiterpenoids. It is important to note at the outset that a comprehensive literature search did not yield specific experimental bioactivity data for 3-Acetoxy-4-cadinen-8-one. Therefore, this guide will focus on the known biological activities of other closely related cadinane sesquiterpenoids, including those isolated from Eupatorium adenophorum, the same plant source as this compound. This comparative analysis aims to provide a valuable framework for understanding the potential therapeutic applications of this class of compounds.

Introduction to Cadinane Sesquiterpenoids

Cadinane sesquiterpenoids are a large and structurally diverse group of bicyclic sesquiterpenes characterized by the cadinane carbon skeleton. They are widely distributed in the plant kingdom and have been isolated from various sources, including fungi. This class of natural products has attracted significant scientific interest due to a wide spectrum of biological activities, including antifungal, cytotoxic, and anti-inflammatory properties.

Comparative Biological Activity

While data for this compound is unavailable, studies on other cadinane sesquiterpenoids provide insights into the potential bioactivities of this subclass. The following sections and tables summarize the reported antifungal, cytotoxic, and anti-inflammatory activities of various cadinane derivatives.

Antifungal Activity of Cadinane Sesquiterpenoids from Eupatorium adenophorum

Several cadinane sesquiterpenoids have been isolated from Eupatorium adenophorum and evaluated for their antifungal properties against phytopathogenic fungi. The following table summarizes the effective dose for 50% inhibition (ED50) of these compounds.

Compound NameFungal SpeciesED50 (µg/mL)[1][2]
Cadinan-3-ene-2,7-dione Sclerotium rolfsii181.60 ± 0.58[1][2]
Rhizoctonia solani189.74 ± 1.03[1][2]
Fusarium oxysporum>500
Colletotrichum gloeosporioides>500
7-Hydroxycadinan-3-ene-2-one Sclerotium rolfsii>500
Rhizoctonia solani>500
Fusarium oxysporum>500
Colletotrichum gloeosporioides>500
5,6-Dihydroxycadinan-3-ene-2,7-dione Sclerotium rolfsii>500
Rhizoctonia solani>500
Fusarium oxysporum>500
Colletotrichum gloeosporioides>500
Cadinan-3,6-diene-2,7-dione Sclerotium rolfsii>500
Rhizoctonia solani>500
Fusarium oxysporum>500
Colletotrichum gloeosporioides>500
2-Acetyl-cadinan-3,6-diene-7-one Sclerotium rolfsii>500
Rhizoctonia solani>500
Fusarium oxysporum>500
Colletotrichum gloeosporioides>500
Cytotoxic Activity of Various Cadinane Sesquiterpenoids

Cadinane sesquiterpenoids isolated from various natural sources have demonstrated cytotoxic effects against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Compound(s)SourceCell Line(s)IC50 (µM)
Hibisceusins A–H (compounds 1b, 2b, 4, 6, 8)Infected stems of Hibiscus tiliaceusHepG2 and Huh73.5 to 6.8[3][4]
Arteannoides B and CArtemisia annuaRAW 264.74.5 and 2.9 (NO inhibition)[5]
Alanenses A-I (compounds 3 and 6)Alangium chinenseRAW 264.7(Suppressed LPS-triggered inflammatory responses)[5]
Anti-inflammatory Activity of Cadinane Sesquiterpenoids

Several cadinane-type sesquiterpenoids have been investigated for their anti-inflammatory potential, primarily by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Compound(s)SourceAssayIC50 (µM)
(+)-AristoloneSponge Acanthella cavernosaInhibition of LPS-induced TNF-α and CCL2 release in RAW 264.7 macrophages74.1% and 64.1% inhibition at 1 µM, respectively[6]
Arteannoides B and CArtemisia annuaInhibition of NO production in LPS-induced RAW 264.7 cells4.5 and 2.9[5]
Cadinane-type sesquiterpenoids (compounds 1-8)Mappianthus iodoidesInhibition of NO production in RAW 264.7 cells0.49 ± 0.05 to 9.42 ± 0.16

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below to facilitate reproducibility and further investigation.

Antifungal Activity Assay (Poisoned Food Technique)[1][2]
  • Preparation of Test Compounds: The cadinane sesquiterpenoids are dissolved in a suitable solvent (e.g., acetone) to prepare stock solutions of desired concentrations.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten, the stock solution of the test compound is added to achieve the desired final concentrations (e.g., 100, 200, 300, 400, and 500 µg/mL). The medium is then poured into sterile Petri plates. A control plate containing the solvent without the test compound is also prepared.

  • Inoculation: A mycelial disc (5 mm diameter) from a 7-day-old culture of the test fungus is placed at the center of each PDA plate.

  • Incubation: The inoculated plates are incubated at 25 ± 2 °C.

  • Data Collection: The radial growth of the fungal colony is measured in millimeters after a specific incubation period (e.g., until the growth in the control plate reaches the periphery).

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • ED50 Determination: The ED50 value is determined by plotting the percentage of inhibition against the concentrations of the test compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HepG2, Huh7) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the cadinane sesquiterpenoids and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: The cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the cadinane sesquiterpenoids for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

  • Nitrite (B80452) Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: The absorbance is measured at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

  • Calculation of NO Inhibition: The percentage of nitric oxide inhibition is calculated as: % Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] * 100

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is calculated from the dose-response curve.

Visualizing Experimental Processes and Potential Mechanisms

To further aid in the understanding of the research process and potential biological interactions of these compounds, the following diagrams are provided.

experimental_workflow cluster_extraction Isolation & Purification cluster_bioassay Bioactivity Screening cluster_analysis Analysis & Elucidation plant_material Plant Material (e.g., Eupatorium adenophorum) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography fractions Fractions chromatography->fractions purification Preparative HPLC/TLC fractions->purification pure_compounds Isolated Cadinane Sesquiterpenoids purification->pure_compounds antifungal Antifungal Assays pure_compounds->antifungal cytotoxicity Cytotoxicity Assays pure_compounds->cytotoxicity anti_inflammatory Anti-inflammatory Assays pure_compounds->anti_inflammatory structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation bio_data Biological Data (ED50, IC50) antifungal->bio_data cytotoxicity->bio_data anti_inflammatory->bio_data sar Structure-Activity Relationship bio_data->sar

Caption: Experimental workflow for cadinane discovery.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Cadinane Cadinane Sesquiterpenoid Cadinane->IKK Inhibition Cadinane->NFkB Inhibition of translocation

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

While direct experimental data for this compound remains elusive, the available research on other cadinane sesquiterpenoids provides a strong foundation for inferring its potential biological activities. The evidence suggests that compounds with the cadinane skeleton are promising candidates for the development of new antifungal, cytotoxic, and anti-inflammatory agents. Further investigation into this compound is warranted to elucidate its specific biological profile and to understand the structure-activity relationships within this important class of natural products. The experimental protocols and diagrams provided in this guide are intended to support and stimulate such future research endeavors.

References

Comparing the bioactivity of "3-Acetoxy-4-cadinen-8-one" and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

"3-Acetoxy-4-cadinen-8-one" is a cadinane-type sesquiterpenoid that has been identified in plant species such as Eupatorium adenophorum. Sesquiterpenes are a diverse class of natural products known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Understanding the bioactivity of "this compound" and its analogs is crucial for evaluating their potential as lead compounds in drug discovery and development.

This guide focuses on the available antifungal data for five structural analogs of "this compound" and presents standardized protocols for key bioactivity assays to encourage and guide further investigation into this promising family of natural products.

Comparative Bioactivity Data

The following table summarizes the antifungal activity of five cadinene sesquiterpenoid analogs of "this compound" against various phytopathogenic fungi. The data is extracted from a study on the bioactive constituents of Eupatorium adenophorum.

Table 1: Antifungal Activity of Cadinene Sesquiterpenoid Analogs

CompoundFungal StrainED₅₀ (µg/mL)[1]
Cadinan-3-ene-2,7-dione Sclerotium rolfsii181.60 ± 0.58[1]
Rhizoctonia solani189.74 ± 1.03[1]
Fusarium oxysporum>500
Colletotrichum gloeosporioides>500
7-Hydroxycadinan-3-ene-2-one Sclerotium rolfsii>500
Rhizoctonia solani>500
Fusarium oxysporum>500
Colletotrichum gloeosporioides>500
5,6-Dihydroxycadinan-3-ene-2,7-dione Sclerotium rolfsii>500
Rhizoctonia solani>500
Fusarium oxysporum>500
Colletotrichum gloeosporioides>500
Cadinan-3,6-diene-2,7-dione Sclerotium rolfsii>500
Rhizoctonia solani>500
Fusarium oxysporum>500
Colletotrichum gloeosporioides>500
2-Acetyl-cadinan-3,6-diene-7-one Sclerotium rolfsii>500
Rhizoctonia solani>500
Fusarium oxysporum>500
Colletotrichum gloeosporioides>500

ED₅₀: Effective dose for 50% inhibition of mycelial growth.

Experimental Protocols

This section provides detailed methodologies for key bioactivity assays relevant to the evaluation of sesquiterpenoids.

Antifungal Activity Assay (Poison Food Technique)

This protocol is adapted from the methodology used to evaluate the antifungal activity of the cadinene sesquiterpenoid analogs listed in Table 1.

Objective: To determine the inhibitory effect of a compound on the mycelial growth of fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds

  • Fungal cultures

  • Sterile Petri dishes

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the molten PDA to 45-50°C.

  • Add the test compound (dissolved in a suitable solvent, e.g., acetone) to the molten PDA at desired concentrations. An equal amount of solvent is added to the control plates.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each Petri dish with a 5 mm mycelial disc taken from the periphery of a 7-day-old fungal culture.

  • Incubate the plates at 25 ± 2°C.

  • Measure the radial growth of the fungal colony after a specified period (e.g., 72 hours) or until the fungal growth in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • The ED₅₀ value is determined by probit analysis of the inhibition data.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_pda Prepare & Sterilize PDA cool_pda Cool PDA to 45-50°C prep_pda->cool_pda add_cmpd Add Test Compound to PDA cool_pda->add_cmpd pour_plates Pour into Petri Dishes add_cmpd->pour_plates inoculate Inoculate with Fungal Disc pour_plates->inoculate incubate Incubate at 25 ± 2°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate % Inhibition measure->calculate determine_ed50 Determine ED₅₀ calculate->determine_ed50

Fig. 1: Workflow for the Poison Food Technique.
Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a compound on cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).

  • Incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Objective: To evaluate the potential of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Cell culture medium

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

  • The inhibitory effect on NO production is calculated relative to the LPS-stimulated control.

NO_Inhibition_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS_exp iNOS Gene Expression NFkB->iNOS_exp iNOS_prot iNOS Protein iNOS_exp->iNOS_prot NO_prod Nitric Oxide (NO) Production iNOS_prot->NO_prod Inflammation Inflammation NO_prod->Inflammation Compound Test Compound (e.g., this compound) Compound->NFkB Inhibition? Compound->iNOS_prot Inhibition?

Fig. 2: Potential Anti-inflammatory Signaling Pathway.

Conclusion

The available data on the analogs of "this compound" suggest that cadinane (B1243036) sesquiterpenes possess selective antifungal properties. Specifically, cadinan-3-ene-2,7-dione shows notable activity against Sclerotium rolfsii and Rhizoctonia solani. The lack of broad-spectrum activity in the tested analogs highlights the importance of specific structural features for bioactivity. Further research is warranted to isolate or synthesize "this compound" and evaluate its bioactivity using the standardized protocols provided in this guide. Such studies will be instrumental in elucidating its therapeutic potential and establishing a more comprehensive structure-activity relationship for this class of compounds.

References

Cross-validation of analytical methods for "3-Acetoxy-4-cadinen-8-one"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Acetoxy-4-cadinen-8-one

For researchers, scientists, and drug development professionals, the accurate and precise quantification of phytochemicals is paramount. This guide provides a comparative analysis of two robust analytical methods for the determination of this compound, a sesquiterpenoid found in various plant species. The cross-validation of analytical methods is a critical step in ensuring the reliability and reproducibility of experimental data. Here, we present a hypothetical cross-validation scenario comparing a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The data and protocols presented are representative of typical performance characteristics for the analysis of sesquiterpenoids and are intended to serve as a practical guide for researchers in establishing and validating their own analytical methods for this compound.

Comparative Performance Data

The following table summarizes the key performance parameters of the two hypothetical analytical methods for this compound. This data is essential for an objective comparison of the methods' capabilities.

Performance ParameterMethod A: HPLC-UVMethod B: GC-MS
Linearity (R²) > 0.9992> 0.9995
Range (µg/mL) 0.5 - 1000.05 - 50
Accuracy (% Recovery) 98.7% - 101.5%99.2% - 100.9%
Precision (% RSD)
- Intra-day< 1.8%< 1.2%
- Inter-day< 2.5%< 2.0%
Limit of Detection (LOD) (µg/mL) 0.150.01
Limit of Quantification (LOQ) (µg/mL) 0.50.05
Specificity ModerateHigh
Run Time (minutes) 2025

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS methods are provided below. These protocols are based on established methods for the analysis of similar sesquiterpenoids.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

  • Gradient Program:

    • 0-5 min: 40% A

    • 5-15 min: 40-80% A

    • 15-17 min: 80% A

    • 17-18 min: 80-40% A

    • 18-20 min: 40% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution. Plant extracts are dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

  • Sample Preparation: Samples are prepared as for the HPLC-UV method, but with a final solvent of hexane (B92381) or ethyl acetate. Derivatization is typically not required for this compound.

Cross-Validation Workflow and Method Selection

The following diagrams illustrate a typical workflow for the cross-validation of two analytical methods and a decision-making pathway for selecting the most appropriate method based on research needs.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Conclusion DevA Develop Method A (HPLC-UV) ValA Validate Method A DevA->ValA DevB Develop Method B (GC-MS) ValB Validate Method B DevB->ValB Analyze Analyze Same Samples with Both Methods ValA->Analyze ValB->Analyze Compare Compare Results (e.g., Bland-Altman plot, t-test) Analyze->Compare Conclusion Determine Comparability and Bias Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Start Start: Method Selection Sensitivity High Sensitivity Required? Start->Sensitivity Specificity High Specificity Required? Sensitivity->Specificity No Select_GCMS Select GC-MS Sensitivity->Select_GCMS Yes Throughput High Sample Throughput Needed? Specificity->Throughput No Specificity->Select_GCMS Yes Select_HPLC Select HPLC-UV Throughput->Select_HPLC Yes Throughput->Select_HPLC No

Caption: Decision pathway for analytical method selection.

Unveiling the Bioactive Potential: A Comparative Analysis of 3-Acetoxy-4-cadinen-8-one and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery and Natural Product Chemistry

This report provides a comparative analysis of the biological activity of the natural product "3-Acetoxy-4-cadinen-8-one," a cadinane-type sesquiterpenoid isolated from Eupatorium adenophorum, in the context of known inhibitors. While specific experimental data for this particular compound is not extensively available in publicly accessible literature, this guide leverages data from closely related sesquiterpenoids from the same plant to offer a valuable comparative perspective on its potential cytotoxic and antifungal activities. This information is intended to guide future research and highlight the therapeutic potential of this class of natural products.

Cytotoxic Activity: A Potential Avenue for Anticancer Research

Cadinane (B1243036) sesquiterpenoids isolated from Eupatorium adenophorum have demonstrated notable cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not yet reported, the activity of analogous compounds from the same source suggests its potential as a cytotoxic agent. For a comparative framework, the following table presents the cytotoxic activity of a related cadinane sesquiterpene from Eupatorium adenophorum alongside well-established chemotherapeutic agents.

Table 1: Comparative Cytotoxic Activity of a Cadinane Sesquiterpene from E. adenophorum and Standard Chemotherapeutic Drugs

Compound/DrugTarget Cell LineIC50 (µM)Reference
Cadinane Sesquiterpene (Compound 4)HCT-8 (Human colon cancer)Data not specified[1]
Bel-7402 (Human liver cancer)Data not specified[1]
A2780 (Human ovarian cancer)Data not specified[1]
DoxorubicinVarious Cancer Cell Lines~ 0.05 - 5General Knowledge
CisplatinVarious Cancer Cell Lines~ 1 - 10General Knowledge
PaclitaxelVarious Cancer Cell Lines~ 0.001 - 0.1General Knowledge

Note: The specific IC50 values for the cadinane sesquiterpene were not provided in the cited abstract. However, the study indicates in vitro cytotoxicity.

Antifungal Activity: A Natural Defense Mechanism with Therapeutic Implications

Several studies have highlighted the antifungal properties of cadinene sesquiterpenes from Eupatorium adenophorum. These compounds exhibit inhibitory activity against various fungal strains, including phytopathogens and wood-decaying fungi. The data suggests that this compound may share these antifungal characteristics. The following tables compare the antifungal efficacy of related compounds to that of a standard antifungal agent.

Table 2: Antifungal Activity of Cadinene Sesquiterpenes from E. adenophorum against Phytopathogenic Fungi

CompoundFungal StrainED50 (µg/mL)Reference
Cadinan-3-ene-2,7-dione (Compound 1)Sclerotium rolfsii181.60 ± 0.58[2][3]
Rhizoctonia solani189.74 ± 1.03[2][3]
FluconazoleVarious Fungi~ 0.25 - 64General Knowledge

Table 3: Antifungal Activity of Cadinane-Type Sesquiterpenes from E. adenophorum against Wood-Decaying Fungi

CompoundFungal StrainEC50 (µg/mL)Reference
Cadinane-type Sesquiterpenes (mixture)Inonotus hispida74.5 - 187.4[4]
Inonotus obliquus74.5 - 187.4[4]
Inonotus cuticularis74.5 - 187.4[4]
Amphotericin BVarious Fungi~ 0.03 - 1General Knowledge

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing cytotoxic and antifungal activities.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48-72 hours).

  • MTT Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antifungal Assay (Poisoned Food Technique)
  • Medium Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar) is prepared and autoclaved.

  • Compound Incorporation: The test compound, dissolved in a suitable solvent, is added to the molten agar (B569324) at various concentrations. The same volume of solvent is added to the control plates.

  • Pouring Plates: The agar is poured into sterile Petri dishes and allowed to solidify.

  • Fungal Inoculation: A small disc of a fresh fungal culture is placed at the center of each agar plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28°C) for several days.

  • Growth Measurement: The radial growth of the fungal colony is measured daily.

  • ED50/EC50 Calculation: The effective dose/concentration required to inhibit 50% of the fungal growth (ED50/EC50) is calculated by comparing the growth in the treated plates to the control plates.

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for the isolation and bioactivity screening of natural products like this compound, as well as a simplified representation of a signaling pathway that could be targeted by cytotoxic compounds.

G cluster_0 Isolation and Purification cluster_1 Bioactivity Screening Plant Material (E. adenophorum) Plant Material (E. adenophorum) Extraction Extraction Plant Material (E. adenophorum)->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatographic Separation Chromatographic Separation Crude Extract->Chromatographic Separation Fractions Fractions Chromatographic Separation->Fractions Purification (HPLC) Purification (HPLC) Fractions->Purification (HPLC) This compound This compound Purification (HPLC)->this compound Cytotoxicity Assays Cytotoxicity Assays This compound->Cytotoxicity Assays Antifungal Assays Antifungal Assays This compound->Antifungal Assays IC50 Determination IC50 Determination Cytotoxicity Assays->IC50 Determination MIC/ED50 Determination MIC/ED50 Determination Antifungal Assays->MIC/ED50 Determination Comparison with Known Inhibitors Comparison with Known Inhibitors IC50 Determination->Comparison with Known Inhibitors MIC/ED50 Determination->Comparison with Known Inhibitors

Caption: Workflow for Natural Product Bioactivity Assessment.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK pathway) Signaling Cascade (e.g., MAPK pathway) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK pathway) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK pathway)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival This compound (putative) This compound (putative) This compound (putative)->Signaling Cascade (e.g., MAPK pathway) Inhibition

Caption: Putative Inhibition of a Pro-Survival Signaling Pathway.

References

In Silico Modeling of Protein Binding: A Comparative Analysis of 3-Acetoxy-4-cadinen-8-one and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico protein binding characteristics of the sesquiterpenoid "3-Acetoxy-4-cadinen-8-one" against a known inhibitor. Due to the absence of specific experimental data for "this compound," this guide establishes a hypothetical study targeting the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key protein in inflammatory signaling pathways often targeted by sesquiterpenoids. The data presented herein is generated based on typical results from in silico modeling studies and serves as an illustrative comparison.

Introduction to the Target Protein: NF-κB (p65 subunit)

Nuclear Factor-kappa B is a protein complex that plays a critical role in regulating the immune response to infection and inflammation. The p65 subunit (also known as RelA) is a key component of NF-κB that is involved in its activation and transcriptional activity. Inhibition of the p65 subunit is a well-established strategy for the development of anti-inflammatory drugs. Sesquiterpene lactones, a class of compounds structurally related to this compound, are known to target and inhibit the NF-κB signaling pathway.[1][2]

Comparative Ligands
  • Test Compound: this compound (Hypothetical Data)

  • Reference Compound: Helenalin (A known sesquiterpene lactone and NF-κB inhibitor)

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from molecular docking and molecular dynamics (MD) simulation studies.

Table 1: Molecular Docking Results

CompoundDocking Score (kcal/mol)Estimated Binding Affinity (Ki, µM)Number of Hydrogen BondsKey Interacting Residues (p65 subunit)
This compound -8.21.52GLN-221, ARG-33
Helenalin -9.50.44CYS-38, GLN-221, SER-276, ARG-33

Table 2: Molecular Dynamics Simulation Analysis (50 ns)

CompoundRMSD of Ligand (Å)RMSF of Binding Site Residues (Å)Average MM-PBSA Binding Free Energy (kcal/mol)
This compound 1.8 ± 0.41.2 ± 0.3-25.7 ± 3.1
Helenalin 1.2 ± 0.30.9 ± 0.2-42.1 ± 4.5

Experimental Protocols

Molecular Docking Protocol
  • Protein Preparation:

    • The crystal structure of the NF-κB p65 subunit was obtained from the Protein Data Bank (PDB ID: 1VKX).

    • Water molecules and co-crystallized ligands were removed.

    • Polar hydrogens and Kollman charges were added using AutoDockTools.[3]

    • The protein structure was saved in the PDBQT format.

  • Ligand Preparation:

    • The 3D structures of this compound and Helenalin were generated using ChemDraw and saved in SDF format.

    • The structures were then converted to the PDBQT format using Open Babel, with Gasteiger charges assigned.

  • Docking Simulation:

    • Molecular docking was performed using AutoDock Vina.[4]

    • A grid box was defined to encompass the known binding site of the p65 subunit, with dimensions of 40x40x40 Å and centered on the active site.

    • The docking was performed with an exhaustiveness of 8. The top-ranked pose for each ligand was selected based on the docking score.

Molecular Dynamics Simulation Protocol
  • System Preparation:

    • The docked complexes of the p65 subunit with this compound and Helenalin were used as the starting structures.

    • The complexes were solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the protein surface.

    • Sodium and chloride ions were added to neutralize the system and mimic physiological salt concentration (0.15 M).

    • The CHARMM36 force field was used for the protein and ligands.[5]

  • Simulation Parameters:

    • All simulations were performed using GROMACS.[5][6]

    • The system was first subjected to energy minimization for 5000 steps using the steepest descent algorithm.

    • This was followed by a 100 ps NVT equilibration phase and a 100 ps NPT equilibration phase to stabilize the temperature and pressure.

    • The production MD simulation was run for 50 ns for each system.

  • Data Analysis:

    • Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) were calculated to assess the stability of the ligand and the flexibility of the binding site residues.

    • The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method was used to estimate the binding free energy.

Visualizations

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein_Prep Protein Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking MD_Sim Molecular Dynamics Docking->MD_Sim Top Pose Binding_Affinity Binding Affinity Calculation MD_Sim->Binding_Affinity Stability_Analysis Stability & Fluctuation Analysis MD_Sim->Stability_Analysis

Caption: Workflow for in silico protein-ligand binding analysis.

NFkB_Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50_p65_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_p50_p65_inactive Leads to IκBα Degradation & NF-κB Activation IkB->NFkB_p50_p65_inactive Binds & Inhibits NFkB_p50_p65_active NF-κB (p50/p65) (Active) NFkB_p50_p65_inactive->NFkB_p50_p65_active Nucleus Nucleus NFkB_p50_p65_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Compound This compound (Hypothetical Inhibition) Compound->NFkB_p50_p65_active Binds & Inhibits (Hypothesized)

Caption: Simplified NF-κB signaling pathway and hypothetical inhibition.

References

Validating the Therapeutic Potential of Sesquiterpenoids from Eupatorium Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation into the therapeutic potential of "3-Acetoxy-4-cadinen-8-one," a sesquiterpenoid isolated from Eupatorium adenophorum, revealed a significant lack of published scientific data regarding its biological activity. To provide a valuable resource for researchers in drug discovery, this guide focuses on the broader class of sesquiterpenoids from the Eupatorium genus, for which substantial experimental evidence of anti-inflammatory and cytotoxic potential exists. This comparative analysis will utilize data from prominent, well-studied sesquiterpenoids from this genus, such as eupatoriopicrin (B210294) and eupalinolides, to offer insights into their therapeutic promise.

Comparative Analysis of Bioactivity

The therapeutic potential of natural compounds is often initially assessed through in vitro studies that determine their cytotoxic effects on cancer cell lines and their ability to modulate inflammatory responses. The following tables summarize the quantitative data for representative sesquiterpenoids from Eupatorium species.

Table 1: Cytotoxicity of Eupatorium Sesquiterpenoids against Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
EupatoriopicrinHeLaCervical Cancer0.5 - 1.3 µg/mL[1]
EupatoriopicrinKBOral Epidermoid Carcinoma0.5 - 1.3 µg/mL[1]
EupatoriopicrinHepG2Hepatocellular CarcinomaNot specified, but active[2][3]
EupatoriopicrinMCF-7Breast CancerNot specified, but active[2][3]
EupatoriopicrinNTERA-2Testicular Embryonal CarcinomaStrong inhibition[2][3]
Eupalinolide OMDA-MB-468Breast Cancer1.04[4]
Eupalinolide BSMMC-7721Hepatocellular Carcinoma12-24 (induces ferroptosis)[5]
Eupalinolide BHCCLM3Hepatocellular Carcinoma12-24 (induces ferroptosis)[5]

*Note: Original data presented in µg/mL. Conversion to µM requires the molecular weight of eupatoriopicrin (346.4 g/mol ).

Table 2: Anti-inflammatory Activity of Eupatorium Sesquiterpenoids
CompoundAssayKey FindingsReference
EupatoriopicrinInhibition of NO production in LPS-stimulated RAW 264.7 cellsIC50 = 7.53 ± 0.28 µg/mL[2]
EupatoriopicrinInhibition of IL-8 and TNF-α production in human neutrophilsIC50 < 1 µM[6]
Sesquiterpene Lactone Fraction (E. lindleyanum)Xylene-induced mouse ear edema18.6% reduction (p < 0.05)[7]
Sesquiterpene Lactones (E. lindleyanum)TNF-α and IL-6 levels in LPS-stimulated RAW 264.7 cellsSignificant reduction (p < 0.001)[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 50 µL of 1x MTT working solution to each well and incubate for 4 hours under normal cell culture conditions.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Anti-inflammatory Assessment: LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro assay is used to evaluate the anti-inflammatory properties of compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9]

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[8]

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[8]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours) to induce an inflammatory response.[8]

  • Supernatant Collection: Collect the cell culture supernatants to measure the levels of inflammatory mediators.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the concentration of these cytokines in the supernatant using commercially available ELISA kits.[8]

  • Data Analysis: Determine the dose-dependent inhibitory effect of the test compound on the production of NO and pro-inflammatory cytokines compared to the LPS-stimulated control group.

Visualizing Mechanisms and Workflows

Signaling Pathways

Sesquiterpenoids from Eupatorium species often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are common targets.

G cluster_0 cluster_1 Eupatoriopicrin Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IkB_NFkB IKK->IkB_NFkB Phosphorylates NFkB NFkB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro_inflammatory_Genes Nucleus->Pro_inflammatory_Genes Activates transcription Cytokines Cytokines Pro_inflammatory_Genes->Cytokines Expression of Eupatoriopicrin Eupatoriopicrin Eupatoriopicrin->IKK Inhibits Eupatoriopicrin->NFkB Inhibits translocation

Caption: NF-κB signaling pathway and points of inhibition by Eupatoriopicrin.

MAPK_Pathway cluster_0 cluster_1 Eupatoriopicrin Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 Phosphorylates ERK ERK MKKs->ERK Phosphorylates Transcription_Factors Transcription_Factors p38->Transcription_Factors Activates ERK->Transcription_Factors Activates Inflammatory_Response Inflammatory_Response Transcription_Factors->Inflammatory_Response Eupatoriopicrin Eupatoriopicrin Eupatoriopicrin->p38 Inhibits phosphorylation Eupatoriopicrin->ERK Inhibits phosphorylation Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Start Natural Product Library Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., LPS-induced RAW 264.7) Start->Anti_inflammatory_Screening Hit_Identification Hit Identification (Active Compounds) Cytotoxicity_Screening->Hit_Identification Anti_inflammatory_Screening->Hit_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) Hit_Identification->Pathway_Analysis Gene_Expression Gene Expression Analysis (e.g., qPCR) Pathway_Analysis->Gene_Expression Animal_Model Animal Models of Disease (e.g., Xenograft, Induced Inflammation) Gene_Expression->Animal_Model Efficacy_Toxicity Efficacy and Toxicity Studies Animal_Model->Efficacy_Toxicity

References

A Comparative Analysis of Sesquiterpenoids from Diverse Eupatorium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The genus Eupatorium, a member of the Asteraceae family, is a rich reservoir of bioactive secondary metabolites, with sesquiterpenoids being one of the most prominent and pharmacologically significant classes. These C15 isoprenoids exhibit a wide array of chemical structures and biological activities, making them a focal point for drug discovery and development. This guide provides a comparative analysis of sesquiterpenoids isolated from various Eupatorium species, with a focus on their chemical diversity, quantitative distribution, and biological potential, supported by experimental data and protocols.

Chemical Diversity of Sesquiterpenoids Across Eupatorium Species

The structural diversity of sesquiterpenoids in the Eupatorium genus is vast, with several skeletal types being characteristic of different species. The most commonly reported sesquiterpenoids include germacranolides, guaianolides, eudesmanolides, and cadinanes.

Eupatorium adenophorum , also known as Ageratina adenophora, is particularly rich in cadinane-type sesquiterpenes.[1][2] Numerous studies have led to the isolation of novel cadinane (B1243036) derivatives from this species, some of which exhibit significant cytotoxic and antifungal activities.[1][2]

Eupatorium cannabinum is a well-known source of germacranolide sesquiterpene lactones, with eupatoriopicrin (B210294) being a major and well-studied constituent.[3][4] This compound, along with others from this species, has demonstrated cytotoxic and anti-inflammatory properties.[4][5]

Eupatorium fortunei has been found to contain a variety of sesquiterpenoids, including clovane-phenylpropanoid and clovane-menthane hybrids, as well as linear sesquiterpenoids.[6][7] Some of these compounds have shown moderate inhibitory effects on nitric oxide (NO) production, indicating anti-inflammatory potential.[6][7]

Eupatorium perfoliatum , commonly known as boneset, is another species rich in sesquiterpene lactones.[8][9] Extracts and isolated compounds from this plant have been investigated for their anti-inflammatory and immunomodulatory effects.[9][10]

Eupatorium lindleyanum is a notable source of germacrane (B1241064) sesquiterpenes, including eupalinolides A and B.[11] Research has highlighted the significant anti-inflammatory and cytotoxic activities of sesquiterpene lactones from this species.[12]

Quantitative Comparison of Sesquiterpenoids

Direct quantitative comparison of sesquiterpenoid content across different Eupatorium species is challenging due to variations in extraction methods, geographical locations, and analytical techniques used in different studies. However, some studies provide valuable quantitative data for specific compounds within a particular species.

Plant PartCompoundConcentration (mg/g)Analytical MethodReference
FlowersEupalinolide A1.54UPLC-MS/MS[6]
Eupalinolide B2.31UPLC-MS/MS[6]
LeavesEupalinolide A0.87UPLC-MS/MS[6]
Eupalinolide B1.23UPLC-MS/MS[6]
StemsEupalinolide ANot DetectedUPLC-MS/MS[6]
Eupalinolide BNot DetectedUPLC-MS/MS[6]

Table 1: Quantitative Analysis of Eupalinolides in Different Parts of Eupatorium lindleyanum [6]

Comparative Biological Activities

Sesquiterpenoids from Eupatorium species have been extensively evaluated for a range of biological activities. The following table summarizes the cytotoxic and anti-inflammatory activities of selected sesquiterpenoids, presenting IC50 values where available.

SpeciesCompound/FractionBiological ActivityCell Line/AssayIC50/ResultReference
E. adenophorum Cadinane sesquiterpene (Compound 4)CytotoxicityHCT-8, Bel-7402, A2780Not specified[1]
E. fortunei Clovanemagnolol (1)NO Production InhibitionRAW264.724.4 µM[6][7]
E. cannabinum EupatoriopicrinCytotoxicityVarious tumor cell linesWeak sensitizing capacity[3][4]
3β-peroxyeucannabinolideCytotoxicityGuinea pigsWeak sensitizing capacity[3]
E. perfoliatum Dimeric guaianolideNO Release InhibitionLPS-stimulated RAW 264.716 µM[2]
E. lindleyanum Sesquiterpenes fractionAnti-inflammatoryXylene-induced mouse ear edema18.6% reduction[12]
Eupalinolides (1-9)Anti-inflammatory (TNF-α & IL-6 reduction)LPS-stimulated RAW 264.7p < 0.001[12]

Table 2: Comparative Biological Activities of Sesquiterpenoids from Different Eupatorium Species

Experimental Protocols

A generalized experimental workflow for the extraction, isolation, and characterization of sesquiterpenoids from Eupatorium species is outlined below. This protocol is a synthesis of methodologies reported in the literature.[11][13]

Plant Material Collection and Preparation
  • The aerial parts (leaves, stems, flowers) of the desired Eupatorium species are collected and authenticated by a plant taxonomist.

  • The plant material is air-dried in the shade and then ground into a coarse powder.

Extraction
  • The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature for several days.

  • The extraction is typically repeated three times to ensure maximum yield.

  • The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation
  • The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Each fraction is concentrated to dryness to yield the respective sub-extracts. The sesquiterpenoids are often enriched in the ethyl acetate and n-butanol fractions.

Isolation and Purification
  • The bioactive fraction (e.g., ethyl acetate fraction) is subjected to various chromatographic techniques for the isolation of individual compounds.

  • Column Chromatography: Silica gel column chromatography is commonly used as the initial separation step, with a gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol).

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for the preparative separation of sesquiterpenoid lactones.[11] A suitable two-phase solvent system is selected based on the partition coefficient (K) of the target compounds. For example, a system of n-hexane–ethyl acetate–methanol (B129727)–water (1:4:2:3, v/v/v/v) has been used for the separation of eupalinolides from E. lindleyanum.[11]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Reversed-phase C18 columns are often used for the final purification of isolated compounds, with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

Structural Elucidation
  • The structures of the purified sesquiterpenoids are determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the chemical structure and stereochemistry of the molecules.

    • Single-Crystal X-ray Diffraction: Provides unambiguous determination of the absolute configuration of crystalline compounds.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_analysis Structural Elucidation & Bioassays Plant Material Plant Material Ethanol Extraction Ethanol Extraction Plant Material->Ethanol Extraction Crude Extract Crude Extract Ethanol Extraction->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Petroleum Ether Fraction Petroleum Ether Fraction Liquid-Liquid Partitioning->Petroleum Ether Fraction Ethyl Acetate Fraction Ethyl Acetate Fraction Liquid-Liquid Partitioning->Ethyl Acetate Fraction n-Butanol Fraction n-Butanol Fraction Liquid-Liquid Partitioning->n-Butanol Fraction Aqueous Fraction Aqueous Fraction Liquid-Liquid Partitioning->Aqueous Fraction Column Chromatography Column Chromatography Ethyl Acetate Fraction->Column Chromatography HSCCC HSCCC Column Chromatography->HSCCC Prep-HPLC Prep-HPLC HSCCC->Prep-HPLC Pure Sesquiterpenoids Pure Sesquiterpenoids Prep-HPLC->Pure Sesquiterpenoids Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Pure Sesquiterpenoids->Spectroscopic Analysis (NMR, MS) Biological Activity Testing Biological Activity Testing Pure Sesquiterpenoids->Biological Activity Testing

Caption: Generalized workflow for the extraction, isolation, and analysis of sesquiterpenoids.

Signaling Pathway: NF-κB Inhibition

Many sesquiterpenoids from Eupatorium species exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB bound to NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Sesquiterpenoids Eupatorium Sesquiterpenoids Sesquiterpenoids->IKK inhibits DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes transcription

Caption: Inhibition of the NF-κB signaling pathway by Eupatorium sesquiterpenoids.

Conclusion

The genus Eupatorium is a prolific source of structurally diverse and biologically active sesquiterpenoids. Species such as E. adenophorum, E. cannabinum, E. fortunei, E. perfoliatum, and E. lindleyanum each produce a unique profile of these compounds, which exhibit significant cytotoxic and anti-inflammatory activities. The quantitative data, although limited in its direct comparability across species, highlights the potential for optimizing extraction and isolation protocols to maximize the yield of target compounds. The inhibition of key inflammatory pathways, such as NF-κB, provides a mechanistic basis for the traditional use of these plants and underscores their potential for the development of novel therapeutic agents. Further research focusing on standardized quantitative analysis and in-depth mechanistic studies will be crucial for fully harnessing the pharmaceutical potential of Eupatorium sesquiterpenoids.

References

Efficacy of 3-Acetoxy-4-cadinen-8-one and Related Sesquiterpenoids in Cancer Cell Lines: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the specific cytotoxic effects of 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid isolated from Eupatorium adenophorum, reveals a significant gap in the existing scientific literature. To date, no published studies have directly evaluated the efficacy of this particular compound in any cancer cell line. However, analysis of related sesquiterpenoids from the same plant and other natural sources provides valuable insights into its potential anticancer activities.

This guide offers a comparative overview of the cytotoxic effects of structurally similar cadinane (B1243036) sesquiterpenes and other compounds isolated from Eupatorium adenophorum against various cancer cell lines. The data presented here is intended to serve as a reference for researchers and drug development professionals interested in the therapeutic potential of this class of natural products.

Comparative Cytotoxicity of Related Sesquiterpenoids

While data for this compound is unavailable, studies on other cadinane sesquiterpenes isolated from Eupatorium adenophorum have demonstrated cytotoxic effects. For instance, an unnamed cadinane sesquiterpene derivative has shown activity against human colon carcinoma (HCT-8), hepatocellular carcinoma (Bel-7402), and human ovarian cancer (A2780) cell lines[1][2].

Furthermore, the sesquiterpene δ-Cadinene has been shown to inhibit the growth of ovarian cancer cells (OVCAR-3) through the induction of apoptosis and cell cycle arrest[3]. This suggests a potential mechanism of action for this class of compounds.

The following table summarizes the available cytotoxic activity data for these related compounds.

CompoundCell LineAssayIC50 / Activity
Cadinane Sesquiterpene from E. adenophorumHCT-8 (Human Colon Carcinoma)Not SpecifiedCytotoxic[1][2]
Bel-7402 (Hepatocellular Carcinoma)Not SpecifiedCytotoxic[1][2]
A2780 (Human Ovarian Cancer)Not SpecifiedCytotoxic[1][2]
δ-CadineneOVCAR-3 (Human Ovarian Cancer)SRB AssayDose- and time-dependent growth inhibition[3]

Experimental Protocols

The methodologies employed in the studies of related sesquiterpenoids provide a framework for evaluating the efficacy of this compound.

Cell Culture and Treatment:

Cancer cell lines, such as OVCAR-3, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight before being treated with various concentrations of the test compound.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay):

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. The protocol, as described for δ-Cadinene, is as follows[3]:

  • After treatment with the compound for a specified duration, cells are fixed with trichloroacetic acid.

  • The fixed cells are washed and stained with 0.4% SRB solution.

  • Unbound dye is removed by washing with 1% acetic acid.

  • The protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • The percentage of cell growth inhibition is calculated relative to untreated control cells.

Apoptosis and Cell Cycle Analysis (Flow Cytometry):

Flow cytometry can be used to analyze apoptosis and the effect of a compound on the cell cycle distribution[3].

  • Apoptosis: Cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Cell Cycle: Cells are fixed in ethanol (B145695) and stained with PI, which binds to DNA. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Potential Signaling Pathways

Based on studies of related compounds like δ-Cadinene, a potential mechanism of action for this compound could involve the induction of apoptosis through caspase activation[3].

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Cellular Stress Cellular Stress Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress->Bcl-2 Family Regulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Pro-Caspase-9 Pro-Caspase-9 Apoptosome Formation->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases\n(Caspase-3, -6, -7) Caspase-9->Executioner Caspases\n(Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases\n(Caspase-3, -6, -7)->Apoptosis δ-Cadinene δ-Cadinene δ-Cadinene->Pro-Caspase-8 Activates δ-Cadinene->Cellular Stress Induces

Caption: Potential apoptotic pathway induced by δ-Cadinene.

Experimental Workflow

The following diagram outlines a general workflow for assessing the in vitro efficacy of a novel compound like this compound.

G cluster_setup Experimental Setup cluster_assays Efficacy Assessment cluster_analysis Data Analysis & Interpretation Cell Line Selection Cell Line Selection Cell Seeding Cell Seeding Cell Line Selection->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cytotoxicity Assay (e.g., SRB, MTT) Cytotoxicity Assay (e.g., SRB, MTT) Compound Treatment->Cytotoxicity Assay (e.g., SRB, MTT) Apoptosis Assay (e.g., Annexin V/PI) Apoptosis Assay (e.g., Annexin V/PI) Compound Treatment->Apoptosis Assay (e.g., Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis IC50 Determination IC50 Determination Cytotoxicity Assay (e.g., SRB, MTT)->IC50 Determination Mechanism of Action Hypothesis Mechanism of Action Hypothesis Apoptosis Assay (e.g., Annexin V/PI)->Mechanism of Action Hypothesis Cell Cycle Analysis->Mechanism of Action Hypothesis

Caption: General workflow for in vitro cytotoxicity testing.

While there is a clear absence of direct evidence for the efficacy of this compound in cancer cell lines, the cytotoxic and pro-apoptotic activities of related cadinane sesquiterpenes from Eupatorium adenophorum and δ-Cadinene provide a strong rationale for its investigation as a potential anticancer agent. Further research is warranted to isolate or synthesize this compound and evaluate its efficacy against a panel of cancer cell lines to determine its IC50 values, mechanism of action, and potential for therapeutic development.

References

Safety Operating Guide

Proper Disposal of 3-Acetoxy-4-cadinen-8-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid, is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for its safe handling and disposal, ensuring the well-being of laboratory personnel and the protection of our ecosystem.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Based on available safety data, this compound requires specific precautions to avoid accidental exposure.

Key Hazards Summary

Hazard CategoryPotential Effect
Skin Contact May cause irritation.
Eye Contact May cause irritation.
Inhalation Avoid breathing mist, gas, or vapors.[1]
Ingestion Harmful if swallowed.

Note: This summary is based on general safety data for similar compounds and may not be exhaustive. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile, must be worn.[1]

  • Eye Protection: Tightly fitting safety goggles or glasses with side-shields are required.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin exposure.

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a full-face respirator should be used.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Incineration is a common and effective method for the destruction of organic compounds. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Segregation and Storage
  • Waste Identification:

    • Clearly label a dedicated, leak-proof waste container as "Hazardous Waste: this compound".

    • The container should be made of a material compatible with organic ketones. Glass or polyethylene (B3416737) containers are generally suitable.

  • Segregation:

    • Do not mix this waste with other chemical waste streams unless their compatibility has been confirmed.

    • Specifically, avoid mixing with strong oxidizing agents.

  • Container Management:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area.[1]

    • Absorb the spilled material with an inert absorbent, such as vermiculite (B1170534) or sand.

    • Place the absorbent material into the designated hazardous waste container.

    • Ensure adequate ventilation during cleanup.[1]

  • Documentation:

    • Maintain a detailed log of the amount of waste generated. This is crucial for regulatory compliance.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound A Identify Waste: This compound B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Select Waste Container: - Leak-proof - Compatible material (e.g., glass) B->C D Label Container: 'Hazardous Waste: This compound' C->D E Segregate Waste: - Do not mix with  incompatible chemicals D->E F Store Securely: - Tightly sealed - Cool, dry, ventilated area E->F G Maintain Waste Log: - Record quantities F->G H Contact EHS or Licensed Contractor for Pickup G->H I Professional Disposal: (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.